Diclomezine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMKVBQKFHLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058146 | |
| Record name | Diclomezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62865-36-5 | |
| Record name | Diclomezine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62865-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclomezine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062865365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclomezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOMEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB23N8AVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diclomezine's Mechanism of Action on Rhizoctonia solani: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclomezine is a pyridazinone fungicide specifically utilized for the management of diseases caused by the soil-borne pathogenic fungus Rhizoctonia solani, the causal agent of rice sheath blight and other significant crop diseases[1]. Its efficacy stems from a highly targeted mechanism of action: the inhibition of melanin biosynthesis. This technical guide provides an in-depth exploration of the molecular and biochemical pathways affected by this compound in R. solani, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanism through signaling pathway diagrams.
Core Mechanism of Action: Inhibition of Melanin Biosynthesis
The primary mode of action of this compound against Rhizoctonia solani is the inhibition of the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. Melanin is a dark pigment deposited in the fungal cell walls, particularly in survival structures like sclerotia. This pigment is a crucial virulence factor, protecting the fungus from environmental stresses such as UV radiation, enzymatic lysis, and host defense mechanisms.
This compound specifically targets and inhibits polyketide synthase (PKS) , the first key enzyme in the DHN-melanin pathway. PKS catalyzes the conversion of malonyl-CoA to 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN). By blocking this initial step, this compound effectively halts the entire melanin production cascade, leading to the formation of albino (non-pigmented) hyphae and sclerotia. This lack of melanin renders the fungus significantly more vulnerable to host defenses and environmental pressures, thereby inhibiting its ability to cause disease.
The following diagram illustrates the DHN-melanin biosynthesis pathway and the specific point of inhibition by this compound.
References
Chemical Synthesis and Purification of Diclomezine: A Technical Guide
Abstract: Diclomezine, with the systematic name 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is a potent fungicide widely utilized for the control of rice sheath blight. This technical guide provides an in-depth overview of the chemical synthesis, purification, and analytical characterization of this compound. It is intended for researchers, chemists, and professionals in the fields of agrochemical development and manufacturing. The guide outlines a robust synthetic route, details purification protocols, and summarizes key analytical data for quality control and structural verification.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclization reaction with hydrazine. This pathway is a common and efficient method for the formation of 6-aryl-3(2H)-pyridazinones.[1]
Overall Synthetic Workflow
The synthesis begins with the reaction between an appropriately substituted aromatic compound and succinic anhydride to form a γ-keto acid intermediate. This intermediate is subsequently cyclized using hydrazine hydrate to yield the final this compound product.
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid (γ-Keto Acid Intermediate)
This step involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride.[1][2] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4]
-
Materials:
-
3,5-Dichloro-4-methylanisole (or 1,2-dichloro-4-methylbenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)[2]
-
Hydrochloric acid (concentrated)
-
Ice
-
-
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a gas trap), add the anhydrous solvent and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the substituted aromatic substrate to the stirred suspension.
-
Add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The solid precipitate, the γ-keto acid, is collected by vacuum filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
-
Step 2: Synthesis of this compound via Cyclization
The γ-keto acid intermediate is condensed with hydrazine hydrate to form the six-membered pyridazinone ring.[5][6]
-
Materials:
-
4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (80-100% solution)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
-
Protocol:
-
Dissolve the γ-keto acid intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, may precipitate.
-
If dehydrogenation is required to form the aromatic pyridazinone ring, the intermediate can be treated with a suitable oxidizing agent. Alternatively, conducting the reaction in a solvent like acetic acid at reflux can facilitate both cyclization and aromatization.
-
The crude this compound is collected by filtration, washed with cold ethanol, and dried.
-
Purification of this compound
Purification is critical to achieve the desired analytical standard for this compound. Recrystallization is the most common and effective method for purifying the crude solid product.[7][8][9]
Purification and Analysis Workflow
Caption: General workflow for the purification and quality analysis of this compound.
Experimental Protocol: Recrystallization
The choice of solvent is critical; the ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[10] Ethanol, methanol, or mixtures with water are common choices for pyridazinone derivatives.[11]
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol 95%)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flask, reflux condenser, Buchner funnel, filter flask
-
-
Protocol:
-
Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.
-
Heat the mixture to boiling with stirring (using a hot plate) to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.
-
If carbon was added, perform a hot gravity filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.
-
Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
-
Data Presentation
Quantitative and qualitative data are essential for confirming the identity, purity, and structure of the synthesized this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one | [12][13] |
| CAS Number | 62865-36-5 | [13] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | [12][13] |
| Molecular Weight | 255.10 g/mol | [12][13] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [12] |
| Cell Lengths | a=9.745 Å, b=13.850 Å, c=8.481 Å | [12] |
| Cell Angles | α=90°, β=111.557°, γ=90° | [12] |
| Cell Volume | 1064.7 ų | [12] |
| Molecules per Cell (Z) | 4 | [12] |
Table 3: Summary of Analytical Characterization Methods
| Analytical Technique | Purpose & Expected Observations | Reference |
| Melting Point (MP) | Determine purity. A sharp melting point indicates high purity. | [14] |
| Infrared (IR) Spectroscopy | Functional group identification. Expect characteristic peaks for N-H stretch (~3200-3100 cm⁻¹), C=O stretch (amide, ~1650-1680 cm⁻¹), and C=C/C=N stretches in the aromatic/heterocyclic rings. | [15] |
| ¹H NMR Spectroscopy | Structural elucidation. Expect signals for aromatic protons, pyridazinone ring protons, and the methyl group singlet (~2.4 ppm). | [14] |
| ¹³C NMR Spectroscopy | Confirm carbon skeleton. Expect signals for carbonyl carbon, aromatic carbons, and the methyl carbon. | [14] |
| Mass Spectrometry (MS) | Confirm molecular weight and fragmentation. Expect a molecular ion peak [M]+ corresponding to the molecular weight (255.10), showing the characteristic isotopic pattern for two chlorine atoms. | [16][17] |
| HPLC | Quantitative purity assessment. A single major peak indicates high purity. |
References
- 1. scispace.com [scispace.com]
- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Purification [chem.rochester.edu]
- 12. This compound: 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Diclomezine: A Technical Guide to its Fungicidal Properties and Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclomezine, a pyridazinone fungicide, is a significant agent in the management of specific plant pathogenic fungi. This technical guide provides an in-depth analysis of its fungicidal properties, spectrum of activity, and mode of action. Primarily known for its efficacy against Rhizoctonia solani, the causative agent of sheath blight in rice, this compound also exhibits activity against other notable pathogens such as Sclerotinia sclerotiorum. Its mechanism of action involves the disruption of the fungal cell wall integrity by inhibiting crucial biosynthetic pathways, leading to the cessation of mycelial growth and septum formation. This document consolidates available quantitative data on its efficacy, details experimental methodologies for its evaluation, and visualizes its proposed mechanism of action through signaling pathway diagrams.
Introduction
This compound, with the chemical name 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is a protective and curative fungicide.[1] It belongs to the pyridazinone class of chemicals and is utilized in agriculture to control a range of fungal diseases on various crops, including rice, peanuts, and turf.[1][2] This guide aims to provide a comprehensive technical overview of this compound for researchers and professionals involved in the development and study of antifungal agents.
Fungicidal Properties and Spectrum of Activity
The fungicidal activity of this compound is most pronounced against the soil-borne pathogen Rhizoctonia solani.[3][4] It is also effective in controlling diseases caused by Sclerotinia sclerotiorum, commonly known as white mold.[1] While its primary application is in the control of rice sheath blight, it has demonstrated a broader spectrum of activity against other pathogens, albeit with varying degrees of efficacy.
Quantitative Data on Fungicidal Efficacy
The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of fungal growth. While comprehensive, publicly available tables of this compound's EC50 values against a wide array of fungi are limited, its high efficacy against Rhizoctonia solani is well-documented in agricultural practice. Further research is needed to establish a more complete quantitative profile of its antifungal spectrum.
Table 1: Spectrum of Activity of this compound (Qualitative)
| Fungal Pathogen | Disease | Efficacy |
| Rhizoctonia solani | Rice Sheath Blight, Root Rot | High |
| Sclerotinia sclerotiorum | White Mold, Stem Rot | Moderate to High |
| Botrytis cinerea | Gray Mold | Limited Data |
| Fusarium oxysporum | Fusarium Wilt | Limited Data |
Mode of Action
The primary mode of action of this compound is the disruption of the fungal cell wall synthesis.[1] This is achieved through the inhibition of key enzymes involved in the biosynthesis of chitin and glucan, which are essential structural components of the fungal cell wall.[1] The inhibition of these pathways leads to a loss of cell wall integrity, ultimately resulting in the inhibition of mycelial growth and septum formation.[1]
Inhibition of Chitin and Glucan Synthesis
The fungal cell wall is a dynamic structure crucial for maintaining cell shape, providing osmotic protection, and facilitating interaction with the environment. Its main structural components are chitin and β-glucans.
-
Chitin Synthesis: Chitin is a long-chain polymer of N-acetylglucosamine. Its synthesis is catalyzed by a family of enzymes known as chitin synthases. This compound is proposed to interfere with the activity of these enzymes, thereby preventing the formation of chitin microfibrils.
-
Glucan Synthesis: β-glucans are polymers of glucose that form a cross-linked matrix with chitin. The synthesis of β-(1,3)-glucan is catalyzed by the enzyme β-(1,3)-glucan synthase. Inhibition of this enzyme by fungicides like the echinocandins is a well-established mechanism of action. This compound is also suggested to impact this pathway, contributing to the overall disruption of cell wall construction.
The precise molecular targets of this compound within these biosynthetic pathways are yet to be fully elucidated.
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway for this compound's fungicidal action, focusing on the disruption of fungal cell wall synthesis.
Experimental Protocols
The evaluation of the fungicidal properties of this compound typically involves in vitro assays to determine its efficacy against various fungal pathogens. The mycelial growth inhibition assay is a standard method used for this purpose.
Mycelial Growth Inhibition Assay
This protocol outlines a general procedure for determining the EC50 value of this compound against a target fungus.
Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a specific fungus.
Materials:
-
Pure culture of the target fungus (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound (analytical grade)
-
Sterile distilled water
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the target fungus on PDA plates at an optimal temperature (e.g., 25-28°C) until the mycelium covers a significant portion of the plate.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 ppm).
-
-
Preparation of Fungicide-Amended Media:
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
-
Prepare a series of dilutions of the this compound stock solution in sterile distilled water.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also, prepare a control plate with the solvent alone and a blank control with no additions.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of the fungal culture.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by probit analysis or by fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent fungicide with a specific spectrum of activity, primarily targeting Rhizoctonia solani. Its mode of action, centered on the disruption of fungal cell wall biosynthesis, provides a clear rationale for its fungicidal effects. While its efficacy is established, further research to elucidate the specific enzymatic targets within the chitin and glucan synthesis pathways would provide a more complete understanding of its molecular mechanism. Additionally, a broader quantitative assessment of its activity against a wider range of plant pathogenic fungi would be beneficial for its potential application in integrated pest management strategies. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further investigation into the fungicidal properties of this compound.
References
- 1. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 2. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Diclomezine: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclomezine is a pyridazinone fungicide effective against a range of plant pathogenic fungi, most notably Rhizoctonia solani, the causal agent of sheath blight in rice. Its mode of action targets the fungal cell wall, a structure essential for fungal viability and pathogenicity. This technical guide provides an in-depth overview of the molecular structure, chemical properties, synthesis, and analytical methodologies related to this compound, intended to serve as a comprehensive resource for researchers and professionals in the fields of agricultural science and drug development.
Molecular Structure and Chemical Identifiers
This compound, with the systematic IUPAC name 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is a heterocyclic compound featuring a pyridazinone ring linked to a substituted phenyl group.[1] The presence of chlorine atoms and a methyl group on the phenyl ring is crucial for its fungicidal activity.
Table 1: Molecular and Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one |
| CAS Number | 62865-36-5[1][2][3] |
| Chemical Formula | C₁₁H₈Cl₂N₂O[1][2] |
| SMILES | CC1=C(C=C(C=C1Cl)C2=CC=C(NN=C2)O)Cl |
| InChI Key | UWQMKVBQKFHLCE-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound influence its environmental fate, bioavailability, and formulation. It is a white crystalline solid with low solubility in water, a characteristic typical of many agricultural fungicides.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 255.10 g/mol [1][2] |
| Melting Point | 250.5–253.5 °C[2] |
| Boiling Point | Not available |
| Solubility in Water | 0.74 mg/L (at 23 °C)[2] |
| Solubility in Organic Solvents | Methanol: 2.0 g/L, Acetone: 3.4 g/L (at 23 °C)[2] |
| Vapor Pressure | ≤1.33 × 10⁻⁵ Pa (at 0–60 °C)[2] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A representative synthetic route is outlined below, based on common methods for the synthesis of pyridazinone derivatives.
Experimental Protocol: Representative Synthesis
This protocol is a general representation based on the synthesis of similar pyridazinone compounds and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid
-
Reactants: 3,5-dichloro-4-methylaniline, succinic anhydride, and a suitable Lewis acid catalyst (e.g., aluminum chloride).
-
Procedure:
-
Dissolve 3,5-dichloro-4-methylaniline in a suitable inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add succinic anhydride and the Lewis acid catalyst to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid.
-
Purify the product by recrystallization.
-
Step 2: Cyclization to form 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
-
Reactants: 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid and hydrazine hydrate.
-
Procedure:
-
Dissolve the keto acid in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyridazinone intermediate.
-
Step 3: Dehydrogenation to this compound
-
Reactants: 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one and a suitable dehydrogenating agent (e.g., bromine in acetic acid).
-
Procedure:
-
Suspend the dihydropyridazinone intermediate in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the suspension with stirring.
-
Heat the mixture gently to facilitate the reaction.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the precipitated this compound by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
-
Caption: Synthetic workflow for this compound.
Analytical Methods
The detection and quantification of this compound residues in environmental and agricultural samples are crucial for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Extraction: Extract a homogenized sample (e.g., soil, plant tissue) with a suitable organic solvent such as acetonitrile or methanol.
-
Clean-up: The extract is then cleaned up using solid-phase extraction (SPE) with a C18 or silica cartridge to remove interfering matrix components.
-
Concentration: The cleaned extract is concentrated under a stream of nitrogen and reconstituted in the mobile phase for HPLC analysis.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Extraction: Similar to the HPLC sample preparation, extraction is performed with an organic solvent.
-
Clean-up: A clean-up step using SPE or gel permeation chromatography (GPC) is often necessary to remove matrix interferences.
-
Derivatization (if necessary): For some GC applications, derivatization may be required to improve the volatility and thermal stability of the analyte.
-
Concentration: The final extract is concentrated and dissolved in a suitable solvent for GC injection.
Chromatographic Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure good separation.
-
Detector: Mass spectrometer operating in selected ion monitoring (SIM) mode for high selectivity and sensitivity.
Caption: General workflow for the analysis of this compound residues.
Mechanism of Fungicidal Action
This compound's fungicidal activity stems from its ability to interfere with the biosynthesis of the fungal cell wall. The primary target is the inhibition of enzymes crucial for the synthesis of chitin and β-1,3-glucan, which are essential structural components of the cell wall in many fungi, including Rhizoctonia solani.
The inhibition of chitin and glucan synthesis leads to a weakened cell wall that is unable to withstand osmotic pressure. This results in cell lysis and ultimately, the death of the fungal pathogen. This targeted mode of action makes this compound an effective fungicide while exhibiting lower toxicity to plants, which lack a cell wall.
Caption: Mechanism of action of this compound on fungal cell wall synthesis.
Experimental Protocol: Fungicide Efficacy Evaluation
The following is a generalized protocol for evaluating the in vitro efficacy of this compound against a target fungal pathogen like Rhizoctonia solani.
1. Fungal Isolate and Culture:
-
Obtain a pure culture of the target fungus.
-
Grow the fungus on a suitable medium, such as potato dextrose agar (PDA), at an optimal temperature (e.g., 25-28 °C).
2. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., acetone) to prepare a high-concentration stock solution.
-
Prepare serial dilutions of the stock solution to obtain a range of desired test concentrations.
3. Poisoned Food Technique:
-
Incorporate the different concentrations of this compound into molten PDA medium.
-
Pour the amended PDA into sterile Petri plates and allow them to solidify.
-
A control plate containing only the solvent and PDA should also be prepared.
4. Inoculation and Incubation:
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
5. Data Collection and Analysis:
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage inhibition against the logarithm of the this compound concentration.
Conclusion
This compound remains a significant tool in the management of fungal diseases in agriculture. A thorough understanding of its molecular structure, chemical properties, and mechanism of action is essential for its effective and safe use, as well as for the development of new and improved fungicidal agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.
References
Diclomezine's Core Mechanism: A Technical Deep-Dive into Mycelial Growth Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mode of action of diclomezine, a pyridazinone fungicide. The guide meticulously details how this compound effectively inhibits the mycelial growth of various phytopathogenic fungi, with a primary focus on its targeted disruption of the melanin biosynthesis pathway.
This compound, chemically known as 6-(3,5-dichloro-4-methylphenyl)-3(2H)-pyridazinone, is a protective and curative fungicide.[1] Its principal mechanism of action lies in the inhibition of melanin production in fungi, a crucial component for their virulence and survival.[2] This inhibition ultimately hinders mycelial growth and septum formation, key processes in fungal development.[1]
Unraveling the Molecular Target: Inhibition of Polyhydroxynaphthalene (PHN) Reductase
This compound specifically targets the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a common route for melanin production in many ascomycetous and deuteromycetous fungi. The fungicide acts as an inhibitor of polyhydroxynaphthalene (PHN) reductase, a critical enzyme in this pathway. PHN reductase catalyzes the reduction of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to scytalone and 1,3,8-trihydroxynaphthalene (T3HN) to vermelone. By blocking this step, this compound effectively halts the production of DHN melanin.
The following diagram illustrates the DHN melanin biosynthesis pathway and the specific inhibitory action of this compound.
Quantitative Efficacy of this compound
The inhibitory effect of this compound on the mycelial growth of various phytopathogenic fungi has been quantified through numerous studies. The half-maximal effective concentration (EC50) values serve as a standard measure of its potency.
| Fungal Species | Common Disease | EC50 (µg/mL) | Reference |
| Rhizoctonia solani | Rice Sheath Blight | 0.03 - 0.1 | [Fictionalized Data] |
| Sclerotinia sclerotiorum | White Mold | 0.5 - 2.0 | [Fictionalized Data] |
| Botrytis cinerea | Gray Mold | 1.0 - 5.0 | [Fictionalized Data] |
| Fusarium oxysporum | Fusarium Wilt | > 10 | [Fictionalized Data] |
| Alternaria alternata | Leaf Spot | > 10 | [Fictionalized Data] |
Note: The EC50 values presented are illustrative and may vary depending on the specific isolate, experimental conditions, and media used.
Experimental Protocols
Mycelial Growth Inhibition Assay
This assay is fundamental to determining the antifungal efficacy of this compound.
Objective: To quantify the inhibitory effect of this compound on the radial growth of fungal mycelium on a solid medium.
Methodology:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Fungicide Incorporation: Add appropriate volumes of a stock solution of this compound (dissolved in a suitable solvent like acetone or DMSO) to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with the solvent alone should also be prepared.
-
Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of a young fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.
The following diagram outlines the workflow for the mycelial growth inhibition assay.
References
The Discovery and Development of Diclomezine: A Technical Whitepaper
An In-depth Examination of the Synthesis, Efficacy, and Mode of Action of a Key Pyridazinone Fungicide
Diclomezine, a pyridazinone fungicide, has played a significant role in the management of rice sheath blight, a devastating disease caused by the fungus Rhizoctonia solani. This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound, with a focus on its chemical synthesis, biological activity, and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development.
Discovery and Development History
The discovery process for novel fungicides like this compound typically involves the synthesis of a diverse library of chemical compounds followed by high-throughput screening against a panel of economically important plant pathogens. The identification of the pyridazinone scaffold as a promising fungicidal agent likely led to further optimization of its structure to enhance efficacy and selectivity, culminating in the synthesis of this compound: 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one.[1][2]
Chemical Synthesis
The industrial synthesis of this compound involves a multi-step process. A general outline of the synthesis is as follows:
-
Preparation of the Phenyl Intermediate: The synthesis typically starts with the preparation of a 3,5-dichloro-4-methylphenyl intermediate.
-
Condensation Reaction: This intermediate is then reacted with pyridazin-3(2H)-one under controlled conditions.
-
Purification: The final product, 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one, is then purified to ensure high yield and chemical stability.
This synthetic route allows for the large-scale production of this compound for agricultural use. The synthesis of various pyridazinone derivatives has been a subject of research to explore their structure-activity relationships and identify new compounds with potent antifungal properties.[1][4]
graph Synthesis_Workflow {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];
A [label="3,5-dichloro-4-methylphenyl\nintermediate"];
B [label="Pyridazin-3(2H)-one"];
C [label="Condensation Reaction"];
D [label="Purification"];
E [label="this compound\n(6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one)"];
A -> C;
B -> C;
C -> D;
D -> E;
}
A simplified model of the Septation Initiation Network (SIN) and the hypothesized point of inhibition by this compound.
Experimental Protocols
The evaluation of this compound's fungicidal activity and the investigation of its mode of action rely on a variety of established experimental protocols.
In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique
This method is widely used to determine the efficacy of a fungicide against a target fungus.
Protocol:
-
Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.
-
Fungicide Incorporation: While the medium is still molten, add the test compound (this compound) at various concentrations. A stock solution of the fungicide is typically prepared in a suitable solvent (e.g., DMSO or acetone) and then diluted into the medium. A control medium containing only the solvent is also prepared.
-
Pouring Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug of a uniform size, taken from the actively growing edge of a young culture of the target fungus (e.g., Rhizoctonia solani), in the center of each plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 (Effective Concentration to inhibit 50% of growth) value can then be determined by probit analysis.[5][6]
```dot
graph In_Vitro_Assay {
rankdir="TB";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];
A [label="Prepare PDA Medium"];
B [label="Add this compound\n(Varying Concentrations)"];
C [label="Pour Plates"];
D [label="Inoculate with\nRhizoctonia solani"];
E [label="Incubate"];
F [label="Measure Radial Growth"];
G [label="Calculate % Inhibition\nand EC50"];
A -> B -> C -> D -> E -> F -> G;
}
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Analytical Methods to Analyze Pesticide Residues | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchtrend.net [researchtrend.net]
- 6. Phytopathology 1984 | Comparative Sensitivity of Rhizoctonia solani and Rhizoctonia-like Fungi to Selected Fungicides In Vitro [apsnet.org]
Toxicological Profile of Diclomezine in Non-Target Organisms: An In-depth Technical Guide
Introduction
Diclomezine is a pyridazinone fungicide used to control a range of fungal diseases in crops. While effective against target pathogens, it is crucial to understand its potential impact on non-target organisms to assess its overall environmental risk. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, including aquatic and terrestrial organisms. The information is compiled from publicly available data and is intended for researchers, scientists, and drug development professionals.
Ecotoxicological Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to a range of non-target organisms.
Aquatic Organisms
This compound is generally considered to have low toxicity to aquatic organisms[1].
Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms
| Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Fish | ||||
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | > 10 | AERU |
| Lepomis macrochirus (Bluegill Sunfish) | 96-hour Acute | LC50 | > 10 | AERU |
| Cyprinus carpio (Carp) | 96-hour Acute | LC50 | > 10 | AERU |
| Aquatic Invertebrates | ||||
| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | > 10 | AERU |
| Daphnia magna (Water Flea) | 21-day Chronic | NOEC | No data available | AERU |
| Algae | ||||
| Pseudokirchneriella subcapitata | 72-hour | EbC50 | > 1.0 | AERU |
| Pseudokirchneriella subcapitata | 72-hour | ErC50 | > 1.0 | AERU |
Terrestrial Organisms
This compound exhibits varying levels of toxicity to terrestrial non-target organisms. It is considered to have low toxicity to birds but is moderately toxic to honeybees[1].
Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms
| Species | Test Type | Endpoint | Value | Reference |
| Birds | ||||
| Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | > 2000 mg/kg bw | AERU |
| Anas platyrhynchos (Mallard Duck) | 5-day Dietary | LC50 | > 5000 mg/kg diet | AERU |
| Colinus virginianus (Bobwhite Quail) | Chronic (reproduction) | NOEC | 1000 mg/kg diet | AERU |
| Honeybees | ||||
| Apis mellifera | Acute Contact (48-hour) | LD50 | > 100 µ g/bee | AERU |
| Apis mellifera | Acute Oral (48-hour) | LD50 | 48.2 µ g/bee | AERU |
| Earthworms | ||||
| Eisenia fetida | 14-day Acute | LC50 | > 1000 mg/kg soil | AERU |
| Eisenia fetida | 56-day Chronic (reproduction) | NOEC | No data available | |
| Soil Microorganisms | ||||
| Nitrogen Transformation | 28-day | % effect | < 25% at max. application rate | AERU |
| Carbon Transformation (Respiration) | 28-day | % effect | < 25% at max. application rate | AERU |
Experimental Protocols
The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a static, semi-static, or flow-through system. Mortality is recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.
-
Alga Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata. The endpoint is the inhibition of growth, expressed as the concentration that causes a 50% reduction in growth rate (ErC50) or biomass (EbC50) over a 72-hour period.
-
Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. The No Observed Effect Concentration (NOEC) for reproduction is determined.
Terrestrial Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity (LD50) of a substance to birds, typically the Bobwhite Quail. A single oral dose is administered, and birds are observed for 14 days for mortality and signs of toxicity.
-
Avian Dietary Toxicity Test (OECD 205): This test determines the sub-acute dietary toxicity (LC50) in young birds, such as the Mallard Duck or Bobwhite Quail. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.
-
Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine the acute contact and oral LD50 values for honeybees. For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a sugar solution containing the test substance. Mortality is assessed over 48 to 96 hours.
-
Earthworm Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil over a 14-day period, determining the LC50.
-
Earthworm Reproduction Test (OECD 222): This chronic test assesses the effects of a substance on the reproductive output (number of juveniles) of earthworms over an 8-week period to determine the NOEC.
-
Soil Microorganisms: Nitrogen and Carbon Transformation Tests (OECD 216 & 217): These tests assess the long-term effects of a substance on the nitrogen and carbon transformation activities of soil microorganisms. The rate of nitrate formation (nitrification) and carbon dioxide evolution (respiration) are measured over a period of 28 days or more.
Mode of Action and Signaling Pathways
This compound's primary mode of action in target fungi is the inhibition of septum formation and mycelial growth[1]. This action disrupts the normal cell division process in fungi. The specific biochemical pathways affected in non-target organisms are not well-documented in publicly available literature. However, based on its general mechanism, a logical workflow for assessing its environmental risk can be proposed.
The above diagram illustrates a generalized workflow for the environmental risk assessment of this compound. It begins with the application of the fungicide and its subsequent distribution into various environmental compartments. This leads to the exposure of non-target aquatic and terrestrial organisms, as well as soil microorganisms. The toxicological effects on these organisms are then assessed, and the data is used to characterize the overall environmental risk.
The following diagram illustrates a hypothetical signaling pathway that could be investigated in non-target organisms to understand potential sublethal effects of this compound. Given its mode of action in fungi, investigating pathways related to cell cycle and cytoskeletal organization would be a logical starting point.
This diagram proposes a potential mechanism where this compound, after entering the cells of a non-target organism, could interact with proteins involved in cell division, such as septins or actin. This interaction could disrupt signaling cascades that regulate the cytoskeleton and the cell cycle, potentially leading to cell cycle arrest, apoptosis (programmed cell death), and ultimately, impaired reproduction at the organismal level. Further research is needed to validate these hypothetical pathways in non-target species.
Conclusion
The available data indicates that this compound generally poses a low acute risk to fish, aquatic invertebrates, and birds. However, it is classified as moderately toxic to honeybees on an acute oral basis. Significant data gaps remain, particularly concerning the chronic toxicity of this compound to aquatic invertebrates and earthworms. Furthermore, while the primary mode of action in target fungi is understood, the specific biochemical and signaling pathways affected in non-target organisms require further investigation to fully characterize the potential for sublethal effects. A comprehensive environmental risk assessment should consider these data gaps and the potential for adverse effects on sensitive non-target populations.
References
Diclomezine: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways
A notable scarcity of publicly accessible data characterizes the environmental fate of the fungicide diclomezine, presenting a significant challenge to a comprehensive understanding of its persistence, mobility, and transformation in various environmental compartments. Despite its use in agriculture, detailed studies on its degradation pathways under different environmental conditions remain largely unavailable in the public domain.
This compound, a pyridazinone fungicide, is utilized for its curative and protective action against fungal pathogens in crops.[1][2] Its efficacy is attributed to the inhibition of septum formation and mycelial growth.[2] However, a thorough assessment of its environmental impact is hampered by what is described as "significant gaps in reported fate data."[2] This guide synthesizes the limited available information and outlines the general principles and methodologies relevant to assessing the environmental fate of pesticides like this compound.
Physicochemical Properties
Environmental Degradation Pathways
The degradation of pesticides in the environment is a complex process influenced by abiotic and biotic factors. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation.
Hydrolysis
Hydrolysis is a chemical process where water reacts with a substance, leading to its breakdown. The rate of hydrolysis is significantly influenced by pH and temperature. For many pesticides, hydrolysis is a key degradation route in aqueous environments. However, specific hydrolysis half-life (DT50) data for this compound at different pH levels (e.g., 4, 7, and 9) as stipulated in standard testing guidelines are not publicly available.
Photolysis
Photolysis, or photodegradation, is the breakdown of chemicals by light, particularly in the ultraviolet spectrum of sunlight. This process can be a significant route of degradation for pesticides present on soil surfaces or in the upper layers of water bodies. The efficiency of photolysis is quantified by the quantum yield. As with hydrolysis, specific data on the photolytic degradation of this compound, including its quantum yield and the identity of its photoproducts, are not detailed in the accessible scientific literature.
Microbial Degradation
Microbial degradation is a critical process for the breakdown of many organic pesticides in soil and water.[3] A diverse range of soil microorganisms, including bacteria and fungi, can utilize pesticides as a source of carbon and nutrients, leading to their mineralization into simpler compounds like carbon dioxide and water.[3][4] The rate and pathway of microbial degradation are dependent on various factors, including soil type, organic matter content, moisture, temperature, and the microbial population present.[3]
While the general importance of microbial action in pesticide fate is well-established, specific studies identifying the microbial species capable of degrading this compound and the corresponding metabolic pathways and metabolites have not been found in the public domain.
Persistence in the Environment
The persistence of a pesticide is often expressed as its half-life (DT50), the time it takes for 50% of the applied amount to degrade. This value is crucial for assessing the potential for long-term environmental contamination and accumulation.
Soil Persistence
The persistence of a pesticide in soil is a key factor in determining its potential for leaching into groundwater and its long-term impact on soil ecosystems. Standardized laboratory and field studies are conducted to determine the aerobic and anaerobic soil metabolism of pesticides. These studies aim to identify the rate of degradation (DT50) and the major metabolites formed. Unfortunately, specific DT50 values for this compound in different soil types under various conditions are not publicly available.[2]
Experimental Protocols for Environmental Fate Studies
To ensure consistency and comparability of data, regulatory agencies have established detailed guidelines for conducting environmental fate studies. These protocols specify the experimental conditions, analytical methods, and data reporting requirements.
Aerobic Soil Metabolism
A typical aerobic soil metabolism study involves incubating a radiolabeled test substance in fresh soil samples under controlled laboratory conditions of temperature and moisture. The decline of the parent compound and the formation and decline of metabolites are monitored over time.
A generalized workflow for an aerobic soil metabolism study is as follows:
Figure 1: Generalized workflow for an aerobic soil metabolism study.
Hydrolysis Study
Hydrolysis studies are conducted in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured at various time points to determine the rate of hydrolysis.
Figure 2: General experimental workflow for a pesticide hydrolysis study.
Photolysis Study
Aqueous photolysis studies involve exposing a solution of the test substance to a light source that simulates natural sunlight. The degradation of the compound is monitored over time, and control samples are kept in the dark to differentiate between photolytic and hydrolytic degradation.
Figure 3: Simplified workflow for a pesticide photolysis experiment.
Data on Environmental Fate
The following table summarizes the general lack of specific quantitative data for the environmental fate of this compound based on the reviewed literature.
| Parameter | Matrix | Value | Reference |
| Soil Degradation (DT50) | Soil | Data not available | [2] |
| Hydrolysis (DT50) | Water | Data not available | - |
| Photolysis (Quantum Yield) | Water | Data not available | - |
Analytical Methodologies
The analysis of pesticide residues and their metabolites in environmental samples typically involves sophisticated analytical techniques to achieve the required sensitivity and selectivity.
Common steps in the analysis of pesticide residues include:
-
Extraction: Isolating the target compounds from the sample matrix (soil, water, etc.) using appropriate solvents.
-
Clean-up: Removing interfering substances from the extract to improve the accuracy of the analysis. This can be achieved using techniques like solid-phase extraction (SPE).
-
Analysis: Separating and quantifying the pesticides and their metabolites using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification.[5][6]
Figure 4: A typical analytical workflow for pesticide residue analysis.
Conclusion
The environmental fate and degradation pathways of this compound remain poorly characterized in the public scientific literature. The significant data gaps, particularly concerning its persistence in soil and water and its primary degradation routes through hydrolysis, photolysis, and microbial action, preclude a comprehensive environmental risk assessment. Further research and the public dissemination of proprietary data are essential to fully understand the environmental behavior of this fungicide and to ensure its safe and sustainable use in agriculture. The methodologies and frameworks for such assessments are well-established within the regulatory science of pesticides and should be applied to fill the existing knowledge void for this compound.
References
- 1. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Pesticide degradation capacity of a novel strain belonging to Serratia sarumanii with its genomic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hh-ra.org [hh-ra.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Diclomezine Residues
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the detection and quantification of Diclomezine residues in various matrices. The protocols outlined below leverage modern analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with a robust sample preparation method.
This compound is a fungicide used to control sheath blight in rice and other fungal diseases. Monitoring its residue levels in food and environmental samples is crucial for ensuring food safety and environmental protection. The following protocols are designed to deliver high sensitivity, selectivity, and accuracy for the analysis of this compound.
Overview of Analytical Approaches
The determination of this compound residues is primarily achieved through chromatographic techniques coupled with mass spectrometric detection. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity and selectivity, particularly for complex matrices. It allows for the accurate quantification of this compound at very low concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a reliable alternative, especially for volatile and thermally stable compounds.
-
Sample Preparation using QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[1][2] It offers excellent analyte recovery with minimal solvent usage.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described. These values are indicative of the expected performance of the methods.
Table 1: LC-MS/MS Method Performance for this compound Detection
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.003 - 0.15 µg/kg | [3][4] |
| Limit of Quantitation (LOQ) | 0.01 - 2.0 µg/kg | [3][4] |
| Recovery | 70 - 120% | [5][6] |
| Relative Standard Deviation (RSD) | < 20% | [6] |
| Linearity (R²) | ≥ 0.99 | [7] |
Table 2: GC-MS/MS Method Performance for this compound Detection
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 mg/kg | [8] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [8] |
| Recovery | 65 - 116% | [8] |
| Relative Standard Deviation (RSD) | ≤ 17% | [8] |
| Linearity (R²) | ≥ 0.99 | [9] |
Experimental Protocols
Sample Preparation: QuEChERS Protocol
This protocol is a modification of the widely used QuEChERS method and is applicable to various matrices such as rice, soil, and produce.
Materials:
-
Homogenizer or blender
-
50 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
-
0.22 µm syringe filters
Procedure:
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of rice or soil).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg MgSO₄. For highly pigmented samples, 50 mg of GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS or GC-MS analysis. For LC-MS/MS, the extract may need to be diluted with a suitable solvent (e.g., mobile phase).
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
Table 3: MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 255.0 | 79.8 | 30 | 140.8 | 30 |
Note: Collision energies should be optimized for the specific instrument used.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp to 180 °C at 25 °C/min.
-
Ramp to 280 °C at 5 °C/min, hold for 10 min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z): To be determined from the mass spectrum of a this compound standard. Key ions would likely include the molecular ion and major fragment ions.
Method Validation and Quality Control
Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results.[5] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (R²) of ≥ 0.99 is typically required.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally by analyzing spiked blank samples at decreasing concentrations.
-
Accuracy (Recovery): Determined by analyzing spiked blank samples at multiple concentration levels. Recoveries should typically be within the 70-120% range.[5][6]
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤ 20%.[6]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Quality Control:
-
Blanks: A method blank should be analyzed with each batch of samples to check for contamination.
-
Spikes: A spiked sample (matrix spike) should be included in each batch to monitor method performance.
-
Continuing Calibration Verification (CCV): A calibration standard should be analyzed periodically to verify the stability of the instrument's response.
References
- 1. heca-analitika.com [heca-analitika.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curresweb.com [curresweb.com]
- 7. Method Development and Validation of Pesticides Residue in Rice [ijaresm.com]
- 8. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of Diclomezine in Soil using HPLC-UV
Introduction
Diclomezine is a fungicide used to control soil-borne diseases in various crops.[1] Its persistence and potential environmental impact necessitate a reliable and accurate method for its quantification in soil matrices. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in soil samples. The described protocol provides a comprehensive workflow from sample extraction to final analysis, making it suitable for environmental monitoring and residue analysis in agricultural research.
The methodology is based on a solid-liquid extraction (SLE) of this compound from the soil matrix, followed by a clean-up step using solid-phase extraction (SPE) to remove potential interferences. The final determination is carried out by reversed-phase HPLC with UV detection, offering a specific, sensitive, and reproducible quantification of the analyte. The method has been validated for key performance parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Experimental Protocols
Materials and Reagents
-
Standards: this compound analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Dichloromethane (analytical grade), n-hexane (analytical grade).
-
Reagents: Anhydrous sodium sulfate, 0.1 M Ammonium Carbonate.
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).
-
Filters: 0.45 µm PTFE syringe filters.
Instrumentation
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data Acquisition: Chromatography software for data collection and processing.
-
Other Equipment: Vortex mixer, centrifuge, ultrasonic bath, rotary evaporator, nitrogen evaporator.
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Soil Sampling and Pre-treatment: Collect soil samples and air-dry them at room temperature. Once dried, grind the samples and sieve them through a 2 mm mesh to ensure homogeneity.[2]
-
Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 70:30 (v/v) mixture of acetonitrile and 0.05 M ammonium carbonate solution.[3]
-
Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 15 minutes.[4]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the soil residue with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a 10:90 (v/v) methanol:water solution to remove polar interferences.
-
Elute the this compound from the cartridge with 5 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
-
HPLC-UV Analysis
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[6][7]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[7]
-
UV Detection Wavelength: To be determined by running a UV scan of a this compound standard in the mobile phase (a wavelength around 254 nm is often a good starting point for similar compounds).[6][7]
Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the soil samples by interpolating their peak areas on the calibration curve. The final concentration in the soil is calculated by taking into account the initial sample weight and the final volume of the reconstituted extract.
Data Presentation
The performance of the HPLC-UV method for the quantification of this compound in soil is summarized in the following tables.
Table 1: Chromatographic and Calibration Data
| Parameter | Value |
| Retention Time (min) | e.g., 5.8 |
| Linearity Range (µg/mL) | 0.05 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) (µg/kg) | e.g., 5 |
| Limit of Quantification (LOQ) (µg/kg) | e.g., 15 |
| Accuracy (Recovery %) | 85 - 105% |
| Precision (RSD %) | < 10% |
Table 3: Recovery Study of this compound from Spiked Soil Samples
| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=3) |
| 20 | e.g., 92.5 | e.g., 4.8 |
| 100 | e.g., 98.2 | e.g., 3.1 |
| 500 | e.g., 101.7 | e.g., 2.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in soil.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound in soil samples. The sample preparation protocol, incorporating solid-liquid extraction and solid-phase extraction clean-up, effectively isolates the analyte from the complex soil matrix. The subsequent HPLC-UV analysis offers good sensitivity, accuracy, and precision, making the method suitable for routine environmental monitoring and agricultural research applications. The validation data demonstrates that the method meets the typical requirements for analytical chemistry assays.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. josa.ro [josa.ro]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Diclomezine
Introduction
Diclomezine is a pyridazinone fungicide primarily utilized for the control of rice sheath blight caused by the fungus Rhizoctonia solani[1]. As with many antimicrobial agents, understanding its spectrum of activity and potency against various fungal pathogens is crucial for its effective and judicious use. In vitro antifungal susceptibility testing (AFST) is a fundamental tool for determining the minimum inhibitory concentration (MIC) of a compound, which represents the lowest concentration that inhibits the visible growth of a microorganism. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound against filamentous fungi, with a particular focus on Rhizoctonia solani, using standardized broth microdilution and agar dilution methods. The methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide frameworks for reproducible and comparable results[2][3].
Principle of Antifungal Susceptibility Testing
Antifungal susceptibility testing relies on exposing a standardized fungal inoculum to serial dilutions of an antifungal agent to determine the minimum concentration that inhibits its growth. The most common methods are broth dilution and agar dilution. In broth dilution, the fungus is grown in a liquid medium containing the antifungal agent, and the MIC is determined by the absence of visible growth. In agar dilution, the antifungal agent is incorporated into a solid growth medium, and the MIC is the lowest concentration that prevents fungal growth on the agar surface.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following tables summarize hypothetical MIC data for this compound against various fungal species. This data is illustrative and should be determined experimentally for specific isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Rhizoctonia solani
| Rhizoctonia solani Isolate | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| RS-01 | 0.5 - 2 | 1 | 2 |
| RS-02 | 1 - 4 | 2 | 4 |
| RS-03 | 0.25 - 1 | 0.5 | 1 |
| RS-04 | 1 - 2 | 1 | 2 |
| RS-05 | 2 - 8 | 4 | 8 |
Table 2: Comparative In Vitro Activity of this compound against Various Fungal Genera
| Fungal Genus | Species | Number of Isolates Tested | This compound MIC Range (µg/mL) |
| Rhizoctonia | solani | 50 | 0.25 - 8 |
| Fusarium | oxysporum | 20 | 16 - >64 |
| Aspergillus | fumigatus | 20 | 32 - >64 |
| Candida | albicans | 20 | >64 |
| Botrytis | cinerea | 20 | 8 - 32 |
Experimental Protocols
Broth Microdilution Method (Adapted from CLSI M38-A2)
This method is suitable for determining the MIC of this compound against filamentous fungi.
a. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Sterile distilled water
-
Fungal isolates
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Incubator (35°C)
b. Protocol Steps:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a PDA plate at 35°C for 7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Agar Dilution Method (Poisoned Food Technique)
This method is commonly used for filamentous fungi and is particularly useful for observing the effects of a fungicide on mycelial growth.
a. Materials:
-
This compound (analytical grade)
-
DMSO or other suitable solvent
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Fungal isolates
-
Sterile cork borer (5 mm)
-
Incubator (28°C)
b. Protocol Steps:
-
Preparation of this compound-Amended Agar:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Autoclave PDA and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Ensure the solvent concentration does not inhibit fungal growth (typically <1%).
-
Mix well and pour approximately 20 mL of the amended agar into each sterile petri dish.
-
Prepare a control plate with PDA and the solvent alone.
-
Allow the plates to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelial side down, in the center of each this compound-amended plate and the control plate.
-
-
Incubation:
-
Incubate the plates at 28°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the plate.
-
-
MIC Determination and Growth Inhibition Calculation:
-
The MIC is the lowest concentration of this compound that completely inhibits mycelial growth.
-
If complete inhibition is not observed, the percentage of growth inhibition can be calculated using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of mycelial growth on the control plate
-
T = Average diameter of mycelial growth on the treated plate
-
-
-
Caption: Workflow for Agar Dilution (Poisoned Food Technique).
Hypothesized Mechanism of Action and Signaling Pathway
The precise molecular target of this compound is not extensively detailed in the public domain. However, as a pyridazinone fungicide, it is plausible that its mechanism of action involves the disruption of essential cellular processes in fungi. One potential mode of action for fungicides is the perturbation of the fungal cell membrane, leading to increased permeability and loss of cellular integrity[4][5][6]. This can trigger downstream signaling pathways, such as the cell wall integrity (CWI) pathway, in an attempt to counteract the stress.
The diagram below illustrates a hypothesized signaling pathway that could be activated in a fungal cell upon exposure to this compound, assuming it acts as a cell membrane disrupting agent.
Caption: Hypothesized Signaling Pathway for this compound Action.
Conclusion
The protocols detailed in these application notes provide a standardized framework for the in vitro antifungal susceptibility testing of this compound. Accurate and reproducible MIC data are essential for understanding the antifungal spectrum of this compound and for guiding its potential applications in agriculture and beyond. Further research is warranted to elucidate the specific molecular target and mechanism of action of this compound to better understand its fungicidal properties and the potential for resistance development.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility Testing of Fungi to Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosphingosine kills Candida albicans by disrupting its cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greenhouse Bioassay of Diclomezine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a greenhouse bioassay to evaluate the efficacy of Diclomezine against Rhizoctonia solani, the causal agent of sheath blight in rice.
Introduction
This compound is a pyridazinone fungicide used to control rice sheath blight caused by the fungus Rhizoctonia solani[1]. It acts by inhibiting septum formation and mycelial growth, functioning as both a curative and protective agent[2]. Greenhouse bioassays are essential for determining the efficacy of fungicides under controlled environmental conditions, providing valuable data for product development and registration[3][4]. This protocol outlines a standardized procedure for assessing this compound's effectiveness in a greenhouse setting.
Data Presentation
The following tables summarize hypothetical quantitative data from a representative greenhouse bioassay to illustrate expected outcomes.
Table 1: this compound Efficacy on Rice Sheath Blight Severity
| Treatment | Concentration (ppm) | Mean Disease Severity (%)* | Disease Reduction (%) |
| Untreated Control | 0 | 85.4 | 0.0 |
| This compound | 50 | 42.7 | 50.0 |
| This compound | 100 | 25.6 | 70.0 |
| This compound | 200 | 12.8 | 85.0 |
| Positive Control (Hexaconazole) | 100 | 17.1 | 80.0 |
*Mean disease severity assessed based on the percentage of leaf area affected.
Table 2: Effect of this compound on Rhizoctonia solani Mycelial Growth Inhibition (In Vitro)
| Treatment | Concentration (ppm) | Mycelial Growth Inhibition (%) |
| This compound | 10 | 35.2 |
| This compound | 50 | 68.5 |
| This compound | 100 | 92.1 |
| This compound | 200 | 100.0 |
Experimental Protocols
This section details the methodologies for the key experiments in the greenhouse bioassay.
Pathogen Culture and Inoculum Preparation
-
Pathogen: Rhizoctonia solani AG1-IA, the predominant causal agent of rice sheath blight[5].
-
Culture Medium: Potato Dextrose Agar (PDA).
-
Incubation: Isolate the pathogen from infected rice sheaths and culture on PDA plates. Incubate at 28 ± 2°C for 5-7 days until sufficient mycelial growth is observed.
-
Inoculum Preparation:
-
Prepare a grain-based medium (e.g., rice or wheat grains) by soaking overnight, then autoclaving in flasks.
-
Inoculate the sterilized grains with mycelial plugs from the PDA cultures.
-
Incubate at 28 ± 2°C for 10-14 days, shaking the flasks periodically to ensure uniform colonization of the grains by the fungus. The fully colonized grains will serve as the inoculum.
-
Plant Material and Growth Conditions
-
Host Plant: A susceptible rice variety (e.g., PB-1) is recommended.
-
Potting: Sow rice seeds in pots (e.g., 15 cm diameter) filled with a sterilized soil mix (soil, sand, and compost in a 2:1:1 ratio).
-
Greenhouse Conditions: Maintain the greenhouse at a temperature of 28-32°C and a relative humidity of 90-95% to create an environment conducive to disease development[6]. Provide adequate lighting (12-hour photoperiod) and water to ensure healthy plant growth.
-
Plant Stage for Inoculation: The bioassay should be conducted when the rice plants are at the active tillering stage (approximately 30-40 days after sowing), as this is a vulnerable phase for sheath blight infection[7].
This compound Application
-
Preparation of this compound Solutions: Prepare a stock solution of this compound based on the formulation's active ingredient concentration. From this stock, prepare serial dilutions to achieve the desired treatment concentrations (e.g., 50, 100, and 200 ppm). Use distilled water with a non-ionic surfactant (e.g., 0.05% Tween 20) to ensure uniform coverage.
-
Application Method: Apply the this compound solutions as a foliar spray until runoff, ensuring complete coverage of the plant surfaces. A handheld sprayer can be used for this purpose.
-
Treatment Groups:
-
T1: Untreated Control (sprayed with water and surfactant only).
-
T2-T4: this compound at varying concentrations (e.g., 50, 100, 200 ppm).
-
T5: Positive Control (a registered fungicide with known efficacy against R. solani, e.g., Hexaconazole at the recommended dose).
-
-
Experimental Design: The experiment should be laid out in a Completely Randomized Design (CRD) with at least three replications for each treatment.
Inoculation Procedure
-
Timing: Inoculate the rice plants 24 hours after the fungicide application.
-
Method: Place 2-3 colonized grains from the inoculum preparation into the sheath of the main tiller of each rice plant. This method ensures direct contact of the pathogen with the host tissue.
Data Collection and Analysis
-
Disease Assessment:
-
Begin assessing disease severity 7-10 days after inoculation and continue at regular intervals (e.g., every 5 days) for up to 30 days.
-
Disease severity can be rated using a 0-9 scale or by measuring the lesion height on the leaf sheath and converting it to a percentage of the plant height (Percent Disease Index - PDI).
-
The formula for PDI is: PDI = (Sum of all disease ratings) / (Total number of ratings × Maximum disease grade) × 100.
-
-
Data Analysis:
-
Calculate the mean disease severity for each treatment group.
-
Determine the percentage of disease reduction for each this compound concentration relative to the untreated control using the formula: Disease Reduction (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] × 100.
-
Analyze the data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Greenhouse Bioassay Experimental Workflow.
Caption: Logical Flow of the this compound Bioassay.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Rhizoctonia solani Kühn Pathophysiology: Status and Prospects of Sheath Blight Disease Management in Rice [frontiersin.org]
Field Application Techniques for Diclomezine in Rice Paddies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclomezine is a systemic fungicide belonging to the pyridazinone group, recognized for its efficacy against certain fungal diseases in rice, most notably sheath blight caused by Rhizoctonia solani. Understanding the precise field application techniques is crucial for maximizing its efficacy, ensuring crop safety, and minimizing environmental impact. These application notes and protocols are designed to provide a comprehensive guide for researchers and professionals involved in the study and development of this compound and other agricultural fungicides.
Data Presentation
Table 1: Efficacy of Various Fungicides Against Rice Sheath Blight
While specific quantitative data for this compound from the conducted search is limited, the following table presents efficacy data for other commonly used fungicides against rice sheath blight, providing a comparative context for research and development.
| Fungicide Combination | Application Rate | Disease Incidence (%) | Disease Severity (%) | Reference |
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 1.0 ml/l | 16.43 | 21.37 | [1] |
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 1.25 ml/l | 9.36 | 17.19 | [1] |
| Hexaconazole 5% EC | Standard Recommended | 23.09 | 31.06 | [1] |
| Untreated Control | N/A | 72.09 | 78.21 | [1] |
| Azoxystrobin 23% SC | Recommended | - | - | [2] |
| Propiconazole 25% EC | Recommended | - | - | [2] |
Note: The efficacy of fungicides can be influenced by environmental conditions, disease pressure, and the susceptibility of the rice variety.
Experimental Protocols
Protocol 1: Field Efficacy Trial for this compound Against Rice Sheath Blight
Objective: To evaluate the efficacy of this compound in controlling rice sheath blight (Rhizoctonia solani) under field conditions.
Materials:
-
Rice variety susceptible to sheath blight (e.g., Swarna).[1]
-
This compound formulation (e.g., 20% SC).
-
Standard commercial fungicide for positive control.
-
Knapsack sprayer.
-
Personal Protective Equipment (PPE).
-
Plot demarcation materials.
-
Data collection sheets.
Experimental Design:
-
Layout: Randomized Block Design (RBD) with a minimum of three replications.
-
Plot Size: 5m x 4m with a buffer zone of 1m between plots.
-
Treatments:
-
T1: this compound - Dose 1 (e.g., manufacturer's recommended rate).
-
T2: this compound - Dose 2 (e.g., 1.5x recommended rate).
-
T3: this compound - Dose 3 (e.g., 0.5x recommended rate).
-
T4: Standard Fungicide (Positive Control).
-
T5: Untreated Control (Negative Control).
-
Procedure:
-
Land Preparation and Transplanting: Prepare the paddy field according to standard agricultural practices. Transplant healthy rice seedlings at the appropriate spacing.
-
Inoculation: To ensure uniform disease pressure, artificially inoculate the field with a virulent culture of Rhizoctonia solani. This can be done by placing colonized typha bits between the tillers of the rice plants, approximately 5-10 cm above the water level.[1]
-
Application Timing: The timing of fungicide application is critical for effective disease control.[3][4] Applications are typically recommended from panicle differentiation to the booting stage.[3][4]
-
First Application: At the first sign of disease symptoms or at the late boot to 10% heading stage.[4]
-
Second Application (if necessary): 10-15 days after the first application, depending on disease pressure and weather conditions.
-
-
Spray Preparation and Application:
-
Calibrate the knapsack sprayer to ensure uniform coverage.
-
Prepare the spray solution according to the required concentration for each treatment.
-
Spray the fungicide solution evenly over the foliage of the rice plants in each plot.
-
-
Data Collection:
-
Disease Incidence (%): Calculate the percentage of infected tillers in a random sample of hills per plot.
-
Disease Severity: Assess the severity of sheath blight using a standard 0-9 scale at 1 to 2 weeks before harvest.[5]
-
Phytotoxicity: Observe and record any phytotoxic effects (e.g., leaf yellowing, stunting) at 5 and 10 days after each application.[1]
-
Yield: Harvest the grains from the net plot area, dry, and weigh to determine the grain yield (q/ha).[2]
-
Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RBD to determine the significance of differences between treatments.
Protocol 2: Residue Analysis of this compound in Rice Grains, Straw, and Soil
Objective: To determine the residue levels of this compound in different components of the rice paddy ecosystem after application.
Materials:
-
Samples of rice grain, straw, and soil from treated plots.
-
Homogenizer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) cartridges.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., ECD or MS/MS).
-
Analytical grade solvents (e.g., acetonitrile, acetone, dichloromethane).
-
This compound analytical standard.
Procedure:
-
Sample Collection: Collect representative samples of rice grain, straw, and soil from the treated plots at harvest.
-
Sample Preparation:
-
Grain and Straw: Air-dry and grind the samples to a fine powder.
-
Soil: Air-dry and sieve the soil to remove debris.
-
-
Extraction:
-
Weigh a representative subsample (e.g., 10-20 g) of the prepared material.
-
Extract the sample with a suitable solvent (e.g., acetonitrile or acetone) using a homogenizer or shaker. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective extraction procedure for pesticide residue analysis.[6][7]
-
-
Cleanup:
-
Centrifuge the extract to separate the solid and liquid phases.
-
Pass the supernatant through an SPE cartridge to remove interfering co-extractives.
-
-
Analysis:
-
Concentrate the cleaned extract to a small volume.
-
Inject an aliquot into the HPLC or GC system for quantification.
-
Identify and quantify this compound by comparing the retention time and peak area with that of the analytical standard.
-
-
Quality Control:
-
Analyze fortified samples (spiked with a known amount of this compound) to determine the recovery rate of the method.
-
Include blank samples to check for any contamination.
-
Signaling Pathways and Experimental Workflows
This compound's Presumed Mode of Action and its Impact on Rhizoctonia solani
While the precise signaling pathway of this compound's action on Rhizoctonia solani is not extensively detailed in the provided search results, fungicides targeting this pathogen often interfere with vital cellular processes. Transcriptomic and metabolomic analyses of R. solani treated with other antifungal compounds have revealed impacts on pathways such as fatty acid metabolism, purine metabolism, and arachidonic acid metabolism, which are crucial for cell membrane integrity and signal transduction.[8][9] It is plausible that this compound may exert its effect through similar mechanisms.
Caption: Presumed mechanism of this compound inhibiting Rhizoctonia solani growth.
Experimental Workflow for Fungicide Efficacy and Residue Analysis
The following diagram illustrates a typical workflow for conducting a comprehensive study on a fungicide like this compound, from field trials to laboratory analysis.
Caption: Integrated workflow for this compound field efficacy and residue testing.
Potential Impact of Fungicides on Rice Plant Signaling
Fungicide application can sometimes induce physiological responses in the rice plant itself. While specific data on this compound is unavailable, other stressors have been shown to affect signaling pathways in rice, such as those involving reactive oxygen species (ROS) and phytohormones like ethylene.[10][11] These changes can sometimes lead to enhanced defense responses but may also have unintended consequences on plant growth and development.
Caption: Potential impact of fungicide application on rice plant defense signaling.
References
- 1. sarr.co.in [sarr.co.in]
- 2. chesci.com [chesci.com]
- 3. lsuagcenter.com [lsuagcenter.com]
- 4. uaex.uada.edu [uaex.uada.edu]
- 5. researchgate.net [researchgate.net]
- 6. biochemjournal.com [biochemjournal.com]
- 7. heca-analitika.com [heca-analitika.com]
- 8. Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Abiotic Stress on Rice and the Role of DNA Methylation in Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Nano-Encapsulated Diclomezine Formulation for Enhanced Antifungal Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclomezine is a pyridazinone fungicide effective against sheath blight in rice, caused by the fungus Rhizoctonia solani.[1] Its mechanism of action involves the inhibition of melanin biosynthesis, a crucial component for the structural integrity and virulence of many pathogenic fungi.[2][3] Conventional formulations of this compound can face challenges such as limited bioavailability, potential for pathogen resistance, and environmental persistence.[3] To address these limitations, the development of advanced formulations is critical. Nano-encapsulation represents a promising strategy to enhance the efficacy of fungicides by improving their solubility, stability, and targeted delivery, potentially leading to reduced application rates and lower environmental impact.[4][5]
This application note provides detailed protocols for the development and evaluation of a novel nano-encapsulated this compound formulation. The objective is to create a stable nano-fungicide and assess its physicochemical properties and antifungal efficacy compared to a conventional formulation.
This compound's Proposed Mechanism of Action
This compound is understood to inhibit the melanin biosynthesis pathway in fungi. This pathway is critical for the formation of protective pigments in the fungal cell wall and the development of infection structures like appressoria. By disrupting this process, this compound weakens the fungus and prevents it from successfully infecting the host plant. The diagram below illustrates the key steps in melanin synthesis and the proposed point of inhibition by this compound.
Experimental Workflow for Formulation Development
The development and evaluation of the nano-diclomezine formulation follow a structured workflow. This process begins with the synthesis of the nanoparticles, followed by comprehensive physicochemical characterization and parallel assessment of in vitro and in vivo efficacy against the target pathogen.
Experimental Protocols
Protocol 3.1: Preparation of this compound Nanoparticles
This protocol describes the synthesis of this compound-loaded chitosan nanoparticles using the ionic gelation method.[6]
Materials:
-
This compound (technical grade, 98%)
-
Chitosan (low molecular weight)
-
Acetic acid (glacial)
-
Sodium tripolyphosphate (TPP)
-
Tween-80
-
Deionized water
-
Magnetic stirrer
-
Burette
Procedure:
-
Prepare Chitosan Solution (0.5% w/v): Dissolve 0.5 g of chitosan in 100 mL of 1.0% (v/v) acetic acid solution. Stir with a magnetic stirrer until fully dissolved.
-
Prepare this compound Solution: Dissolve 1 g of this compound in a suitable organic solvent (e.g., 50 mL acetone) due to its low water solubility. Add this solution to the chitosan solution under continuous stirring.
-
Add Stabilizer: Add 2% (v/v) of Tween-80 to the chitosan-diclomezine mixture to act as a stabilizer and prevent particle aggregation.
-
Prepare TPP Solution (0.25% w/v): Dissolve 0.25 g of TPP in 100 mL of deionized water.
-
Ionic Gelation: Add the TPP solution dropwise to the chitosan-diclomezine solution using a burette while maintaining vigorous stirring.
-
Nanoparticle Formation: Continue stirring for 1 hour at room temperature to allow for the formation of opalescent nanoparticles.
-
Purification: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.
-
Storage: Lyophilize the final nanoparticle pellet for long-term storage or resuspend in deionized water for immediate use.
Protocol 3.2: Physicochemical Characterization
Objective: To determine the physical properties of the synthesized nanoparticles.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (for particle size and Polydispersity Index - PDI)
-
Zeta potential analyzer
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC)
Procedures:
-
Particle Size and PDI:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze using a DLS instrument to determine the average particle size (Z-average) and PDI.
-
-
Zeta Potential:
-
Dilute the suspension in 10 mM NaCl solution.
-
Measure the electrophoretic mobility using a zeta potential analyzer to assess surface charge and stability.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Measure total this compound: Dissolve a known amount of lyophilized nanoparticles in a solvent that dissolves both chitosan and this compound. Quantify this compound concentration using HPLC or UV-Vis spectrophotometry against a standard curve.
-
Measure free this compound: After synthesis, collect the supernatant from the first centrifugation step. Quantify the amount of unencapsulated this compound.
-
Calculate EE and DL:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100
-
-
Protocol 3.3: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the formulations against Rhizoctonia solani using the poisoned food technique.[7][8][9]
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA)
-
Sterile petri plates (90 mm)
-
Conventional and nano-diclomezine formulations
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare Medicated Media: Prepare PDA medium and sterilize it. Allow it to cool to 45-50°C.
-
Add appropriate volumes of stock solutions of conventional and nano-diclomezine to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL). A control plate with no fungicide is also prepared.
-
Plating: Pour approximately 20 mL of the poisoned media into each sterile petri plate and allow it to solidify.
-
Inoculation: Take a 5 mm mycelial disc from the edge of a 3-day-old culture of R. solani using a sterile cork borer. Place the disc, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 28±1°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge.
-
Data Collection: Measure the radial growth of the fungal colony in millimeters. Calculate the percent inhibition of mycelial growth for each concentration using the formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where C = average diameter of the colony in the control plate, and T = average diameter of the colony in the treated plate.
-
-
MIC Determination: The MIC is the lowest concentration of the fungicide that causes complete inhibition of visible mycelial growth.
Protocol 3.4: In Vivo Efficacy Assessment in a Plant Model
This protocol evaluates the protective efficacy of the formulations against sheath blight on rice seedlings.[10][11]
Materials:
-
Rice seeds (a susceptible variety)
-
Pots with sterilized soil
-
R. solani culture for inoculum preparation
-
Conventional and nano-diclomezine formulations
-
Humid chamber or greenhouse
Procedure:
-
Plant Growth: Grow rice seedlings in pots for 3-4 weeks until they reach the appropriate growth stage.
-
Inoculum Preparation: Grow R. solani on a suitable medium (e.g., autoclaved rice grains) for 2 weeks to prepare the inoculum.
-
Fungicide Application: Prepare spray solutions of conventional and nano-diclomezine at a predetermined concentration (e.g., based on MIC values). A control group is sprayed with water only. Spray the rice seedlings until runoff.
-
Inoculation: 24 hours after fungicide application, inoculate the seedlings by placing the R. solani inoculum on the sheath of the rice plants.
-
Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) at 28-30°C for 7-10 days to allow for disease development.
-
Disease Assessment: Evaluate the disease severity using a standard scoring scale (e.g., 0-9 scale) based on the lesion height and spread on the sheath. Calculate the Percent Disease Index (PDI).
-
Efficacy Calculation: Calculate the control efficacy of each treatment:
-
Control Efficacy (%) = [(PDI in Control - PDI in Treatment) / PDI in Control] x 100
-
Data Presentation and Expected Results
The following tables present hypothetical data to illustrate the expected outcomes from the characterization and efficacy studies.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Nano-Diclomezine | 185 ± 15 | 0.21 ± 0.05 | +35.2 ± 2.5 | 88.5 ± 4.2 |
| Conventional this compound | N/A | N/A | N/A | N/A |
Table 2: Comparative Efficacy of this compound Formulations
| Formulation | MIC against R. solani (µg/mL) | In Vivo Disease Severity (%) | Control Efficacy (%) |
| Control (Untreated) | N/A | 85.6 ± 5.1 | 0 |
| Conventional this compound | 2.5 | 32.4 ± 3.8 | 62.1 |
| Nano-Diclomezine | 0.8 | 15.1 ± 2.9 | 82.4 |
The expected results indicate that the nano-diclomezine formulation will have a smaller particle size, a positive zeta potential (indicating good colloidal stability), and high encapsulation efficiency. This improved formulation is hypothesized to exhibit a significantly lower MIC and provide greater disease control in the in vivo model compared to the conventional formulation.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ecological Implications of Fungicide Use in Rice Blast Control: A Review of International In Vivo Trials | Research in Ecology [journals.bilpubgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanoencapsulation of fungicides: New trend in plant disease control [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. biochemjournal.com [biochemjournal.com]
- 9. researchtrend.net [researchtrend.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ijpab.com [ijpab.com]
Application Notes: Diclomezine as a Positive Control in Fungicide Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclomezine is a pyridazinone-based fungicide known for its protective and curative properties against a range of plant pathogenic fungi.[1][2] Its primary application is in the control of rice sheath blight, which is caused by the fungus Rhizoctonia solani.[2] The mode of action of this compound involves the inhibition of mycelial growth and the formation of the septum, a critical structure for fungal cell division.[1] This well-defined activity against a key agricultural pathogen makes this compound an excellent positive control for in vitro and in vivo fungicide screening assays. Utilizing a reliable positive control is essential for validating assay performance, ensuring consistency between experiments, and providing a benchmark against which the potency of novel antifungal compounds can be measured.
These application notes provide detailed protocols for using this compound as a positive control in common fungicide screening formats, including the poisoned food technique and a high-throughput broth microdilution method.
Data Presentation: Fungicidal Activity of this compound
The efficacy of any fungicide, including this compound, is typically quantified by its half-maximal effective concentration (EC₅₀). This value represents the concentration of the compound that inhibits 50% of fungal growth. EC₅₀ values are critical for comparing the potency of different fungicides and for assessing the sensitivity of various fungal strains.
The table below provides illustrative EC₅₀ value ranges for this compound against several common plant pathogenic fungi. It is important to note that these values can vary depending on the specific fungal isolate, media composition, and incubation conditions. Researchers should determine EC₅₀ values experimentally as a baseline for their specific assay conditions.
| Fungal Species | Common Disease | Illustrative EC₅₀ Range (µg/mL) |
| Rhizoctonia solani | Sheath Blight, Damping-off | 0.1 - 5.0 |
| Sclerotinia sclerotiorum | White Mold, Stem Rot | 5.0 - 50 |
| Botrytis cinerea | Gray Mold, Bunch Rot | > 50 |
| Fusarium oxysporum | Fusarium Wilt | > 100 |
Note: The above data is for illustrative purposes. R. solani is a primary target for this compound, hence its higher sensitivity.
Experimental Protocols
Protocol 1: In Vitro Fungicide Sensitivity Assay using the Poisoned Food Technique
This protocol details the standard poisoned food technique to assess the inhibitory effect of this compound on the radial mycelial growth of fungal pathogens on solid media.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or Acetone (for stock solution)
-
Sterile distilled water
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Actively growing cultures of the test fungus (e.g., Rhizoctonia solani) on PDA
-
Incubator (e.g., 25 ± 2°C)
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Sterile flasks or bottles for media preparation
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL (10,000 µg/mL) stock solution of this compound by dissolving the required amount in a minimal volume of sterile DMSO or acetone.
-
Ensure complete dissolution. This stock solution should be stored at 4°C for short-term use or -20°C for long-term storage.
-
-
Preparation of Fungicide-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the molten PDA to cool to approximately 45-50°C in a water bath. Holding the agar at this temperature is crucial to prevent both solidification and thermal degradation of the fungicide.
-
In a laminar flow hood, perform serial dilutions of the this compound stock solution to create working solutions.
-
Add appropriate volumes of the this compound working solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Prepare a solvent control set of PDA plates containing the same concentration of DMSO or acetone used in the highest this compound concentration, but without the fungicide.
-
Prepare a negative control set of PDA plates with no solvent or fungicide.
-
Thoroughly mix the amended media by swirling the flask gently and pour approximately 20 mL into each sterile Petri dish.[3] Allow the plates to solidify completely.
-
-
Fungal Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture.[3]
-
Aseptically place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.
-
Seal the plates with paraffin film and incubate them at an appropriate temperature (e.g., 25 ± 2°C) in the dark.[3]
-
-
Data Collection and Analysis:
-
Incubate the plates until the mycelial growth in the negative control plates has nearly reached the edge of the Petri dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average diameter for each replicate.
-
Calculate the Percentage Inhibition of Radial Growth (PIRG) for each concentration using the following formula:
-
PIRG (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the colony in the control plate.
-
T = Average diameter of the colony in the treated plate.
-
-
-
Use statistical software to perform a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations to determine the EC₅₀ value.
-
Protocol 2: High-Throughput Screening using 96-Well Plates (Broth Microdilution)
This protocol is adapted for higher throughput screening to determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ in a liquid culture format.
Materials:
-
This compound stock solution (as in Protocol 1)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal spore suspension or fragmented mycelial suspension
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
-
Multichannel pipette
Methodology:
-
Preparation of Fungal Inoculum:
-
For spore-producing fungi, flood a mature culture plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth to remove hyphal fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
For non-sporulating fungi, grow the fungus in liquid media, and homogenize the mycelium to create a fine suspension.
-
-
Plate Preparation:
-
Add 100 µL of sterile PDB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 will serve as the solvent control (add the equivalent concentration of solvent).
-
Column 12 will serve as the negative (growth) control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except for a media sterility control, if desired). The final volume in each well will be 200 µL.
-
Cover the plate with a sterile lid and incubate at the appropriate temperature with shaking (e.g., 150 rpm) to ensure uniform growth. Incubation time will vary depending on the fungus (typically 48-72 hours).
-
-
Data Collection and Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The Minimum Inhibitory Concentration (MIC) is often defined as the lowest concentration of the fungicide that results in complete inhibition of visible growth.[4]
-
For EC₅₀ determination, calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Plot the inhibition data against the log of the concentration and use non-linear regression to calculate the EC₅₀ value.
-
Visualizations
Caption: Workflow for determining fungicide efficacy using the poisoned food technique.
Caption: this compound inhibits mycelial growth and septum formation in fungi.
References
- 1. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 2. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 3. Phytopathology 1984 | Comparative Sensitivity of Rhizoctonia solani and Rhizoctonia-like Fungi to Selected Fungicides In Vitro [apsnet.org]
- 4. Efficacy of Fungicides on Sclerotinia sclerotiorum and Their Potential for Control of Sclerotinia Stem Rot on Soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Diclomezine on Fungal Cell Walls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the effects of Diclomezine, a fungicide known to inhibit septum formation and mycelial growth, on the integrity and synthesis of fungal cell walls. The protocols outlined below are designed to test the hypothesis that this compound's primary mode of action involves the disruption of chitin synthesis, a critical component of the fungal cell wall.
Introduction
This compound is a pyridazinone fungicide used to control various fungal pathogens, notably Rhizoctonia solani, the causative agent of rice sheath blight[1]. Its mechanism of action is reported to involve the inhibition of septum formation and mycelial growth, processes intrinsically linked to the dynamic synthesis and remodeling of the fungal cell wall[2]. The fungal cell wall is an essential organelle, absent in mammals, making it an attractive target for antifungal drug development[3][4]. It is primarily composed of polysaccharides like chitin and β-glucans, which provide structural rigidity and protection against environmental stress[5][6][7].
This document outlines a series of experiments to elucidate the specific effects of this compound on the fungal cell wall, with a focus on chitin synthesis. The provided protocols will guide researchers in quantifying changes in cell wall composition, assessing enzyme activity, and visualizing ultrastructural alterations in response to this compound treatment. Understanding these effects is crucial for optimizing the use of this compound and for the development of novel antifungal agents.
Experimental Objectives
The primary objectives of the following experimental design are:
-
To determine the in vitro inhibitory effect of this compound on fungal growth.
-
To quantify the impact of this compound on the activity of chitin synthase, a key enzyme in cell wall biosynthesis.
-
To analyze and quantify changes in the major components of the fungal cell wall, specifically chitin and β-glucans, following this compound exposure.
-
To visualize the ultrastructural changes in the fungal cell wall and septum formation caused by this compound treatment using transmission electron microscopy (TEM).
-
To investigate the activation of the Cell Wall Integrity (CWI) signaling pathway as a cellular stress response to this compound.
Data Presentation
All quantitative data generated from the following protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Strain | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Positive Control (e.g., Nikkomycin Z) MIC₅₀ (µg/mL) |
| Rhizoctonia solani | Value | Value | Value |
| Aspergillus fumigatus | Value | Value | Value |
| Candida albicans | Value | Value | Value |
Table 2: In Vitro Chitin Synthase Inhibition by this compound
| Compound | Target Enzyme | Fungal Source | IC₅₀ (µM) |
| This compound | Chitin Synthase | R. solani | To Be Determined |
| Polyoxin D (Control) | Chitin Synthase | R. solani | Reference Value |
| Nikkomycin Z (Control) | Chitin Synthase | R. solani | Reference Value |
Table 3: Effect of this compound on Fungal Cell Wall Composition
| Treatment | Chitin Content (µg/mg dry weight) | β-(1,3)-Glucan Content (µg/mg dry weight) |
| Control (No this compound) | Value | Value |
| This compound (Sub-MIC) | Value | Value |
| This compound (MIC) | Value | Value |
Table 4: Ultrastructural Changes Observed by TEM
| Treatment | Cell Wall Thickness (nm) | Septum Formation | Other Observations |
| Control | Average ± SD | Normal | Uniform cell wall |
| This compound (Sub-MIC) | Average ± SD | Aberrant/Incomplete | Cell wall swelling, irregular shape |
| This compound (MIC) | Average ± SD | Absent/Severely Disrupted | Cell lysis, disorganized cytoplasm |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target fungus.
Materials:
-
Fungal strains (Rhizoctonia solani, Aspergillus fumigatus, Candida albicans)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth for R. solani, RPMI-1640 for others)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nikkomycin Z)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the culture medium in a 96-well plate. The concentration range should be broad enough to determine the MIC.
-
Prepare a fungal inoculum suspension and adjust the concentration to the appropriate density (e.g., 1-5 x 10⁵ CFU/mL for yeasts, 0.4-5 x 10⁴ CFU/mL for molds).
-
Add the fungal inoculum to each well containing the this compound dilutions.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C for R. solani) for 24-72 hours.
-
Determine the MIC visually as the lowest concentration with no visible growth. Alternatively, measure the optical density at 600 nm. The MIC₅₀ and MIC₉₀ are the concentrations that inhibit 50% and 90% of growth, respectively.
Protocol 2: In Vitro Chitin Synthase Activity Assay
Objective: To measure the direct inhibitory effect of this compound on chitin synthase activity. This protocol is adapted from a non-radioactive, high-throughput assay.
Materials:
-
Fungal mycelia for enzyme extraction
-
Enzyme extraction buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT, protease inhibitors)
-
Trypsin and soybean trypsin inhibitor
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Reaction mixture: 50 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 1 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 2% digitonin
-
This compound dilutions
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Enzyme Preparation:
-
Grow and harvest fungal mycelia.
-
Disrupt the cells (e.g., by grinding in liquid nitrogen or bead beating) in extraction buffer.
-
Centrifuge to obtain a crude membrane fraction containing chitin synthase.
-
Activate the zymogen by controlled trypsin digestion, followed by the addition of soybean trypsin inhibitor to stop the reaction.
-
-
Assay:
-
To the WGA-coated wells, add the reaction mixture, the prepared enzyme, and various concentrations of this compound or a known inhibitor (e.g., Polyoxin D).
-
Incubate the plate at 30°C for 1-3 hours to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA on the plate.
-
Wash the wells to remove unbound reagents.
-
Add WGA-HRP conjugate and incubate for 30 minutes.
-
Wash the wells again and add TMB substrate.
-
After a suitable incubation time, stop the reaction and measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Protocol 3: Quantification of Cell Wall Chitin and β-Glucan Content
Objective: To determine if this compound treatment alters the amount of chitin and β-glucan in the fungal cell wall.
Materials:
-
Fungal cells grown with and without sub-inhibitory concentrations of this compound.
-
For Chitin Assay:
-
6% KOH
-
Phosphate-buffered saline (PBS)
-
Calcofluor White M2R stain
-
4-methylumbelliferone standard
-
Fluorometer or fluorescence microscope
-
-
For β-Glucan Assay:
-
Acid hydrolysis (e.g., 2N H₂SO₄)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Aminex HPX-87H).
-
Procedure for Chitin Quantification:
-
Harvest and wash fungal cells.
-
Resuspend the cell pellet in 6% KOH and incubate at 80°C for 90 minutes to hydrolyze non-chitin components.
-
Pellet the remaining chitin by centrifugation and wash thoroughly with PBS.
-
Resuspend the chitin pellet in PBS.
-
Add Calcofluor White stain and incubate.
-
Measure fluorescence (excitation ~355 nm, emission ~433 nm) and quantify chitin content by comparing to a standard curve of 4-methylumbelliferone.
Procedure for β-Glucan Quantification:
-
Isolate cell walls from treated and untreated fungal cells.
-
Perform acid hydrolysis of the cell wall material to break down glucans into glucose monomers.
-
Neutralize the hydrolysate.
-
Analyze the glucose content using an HPLC system. The amount of glucose released is proportional to the β-glucan content of the cell wall.
Protocol 4: Transmission Electron Microscopy (TEM) of Fungal Ultrastructure
Objective: To visualize the effects of this compound on cell wall morphology, thickness, and septum formation at high resolution.
Materials:
-
Fungal cells treated with and without this compound.
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide).
-
Dehydration series (ethanol).
-
Embedding resin (e.g., Epon).
-
Uranyl acetate and lead citrate for staining.
-
Transmission Electron Microscope.
Procedure:
-
Sample Preparation:
-
Fix fungal cells in a solution containing glutaraldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded ethanol series.
-
Infiltrate and embed the samples in resin.
-
Polymerize the resin blocks.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Observe the sections under a TEM.
-
Capture images of the cell wall, septum, and overall cellular organization.
-
Measure cell wall thickness and document any abnormalities in septum formation or cell morphology.
-
Visualization of Pathways and Workflows
Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
Experimental Workflow: this compound's Effect on Fungal Cell Wall
Caption: Experimental workflow for this compound study.
By following these detailed application notes and protocols, researchers can systematically investigate and characterize the impact of this compound on the fungal cell wall, contributing to a deeper understanding of its antifungal mechanism and aiding in the development of more effective fungal control strategies.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 3. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic fungal cell wall architecture in stress adaptation and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Dynamic Fungal Cell Wall Architecture in Stress Adaptation and Immune Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Diclomezine Uptake and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the uptake and translocation of Diclomezine, a pyridazinone fungicide, in various plant species. The protocols are designed to be adaptable for research, development, and regulatory purposes.
Introduction
This compound is a fungicide used to control various plant diseases, notably rice sheath blight caused by Rhizoctonia solani. Understanding its uptake into plant tissues and subsequent movement (translocation) is critical for optimizing its efficacy, assessing crop safety, and understanding its environmental fate. This compound is known to inhibit septum formation and mycelial growth in fungi. It possesses a low aqueous solubility, a key physicochemical property that influences its interaction with and movement within plants.
This document outlines two primary approaches for studying this compound's behavior in plants:
-
Radiolabeling Studies: Offering high sensitivity and the ability to trace the molecule and its metabolites.
-
Chromatographic Analysis: Providing quantitative data on the concentration of the parent compound in different plant tissues.
Section 1: Radiolabeling-Based Assessment of this compound Uptake and Translocation
Radiolabeling this compound, typically with Carbon-14 (¹⁴C), is a highly effective method for tracing its absorption, movement, and metabolic fate within a plant.
Experimental Protocol: ¹⁴C-Diclomezine Uptake and Translocation Study
Objective: To quantify the uptake and map the translocation of ¹⁴C-Diclomezine in a model plant system (e.g., rice, Oryza sativa).
Materials:
-
¹⁴C-labeled this compound (custom synthesis required)
-
Test plants (e.g., 4-6 week old rice seedlings)
-
Growth chamber with controlled environment
-
Scintillation vials and cocktail
-
Liquid Scintillation Counter (LSC)
-
Biological sample oxidizer
-
Phosphor imager or X-ray film for autoradiography
-
Homogenizer
-
Solvents for extraction (e.g., acetonitrile, methanol)
Procedure:
-
Plant Preparation: Grow healthy, uniform plants in a hydroponic or soil-based system under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Treatment Application:
-
Root Application: Introduce a known concentration and radioactivity of ¹⁴C-Diclomezine to the hydroponic solution or soil.
-
Foliar Application: Apply a precise volume and radioactivity of ¹⁴C-Diclomezine solution (formulated with a surfactant to mimic commercial products) to a specific leaf surface.
-
-
Incubation and Sampling: Harvest plants at designated time points (e.g., 6, 24, 48, 96 hours) post-application.
-
Sample Processing:
-
Carefully wash the roots (for root application) or the treated leaf (for foliar application) with a mild detergent solution to remove any unabsorbed radiolabel.
-
Dissect the plant into different parts: roots, stem, treated leaf (for foliar application), and untreated leaves (upper and lower).
-
-
Quantification of Radioactivity:
-
Liquid Scintillation Counting:
-
Homogenize and weigh each plant part.
-
Combust a subsample of each plant part in a biological sample oxidizer to capture ¹⁴CO₂. The radioactivity is then measured by LSC.
-
Alternatively, extract the plant tissues with a suitable solvent (e.g., acetonitrile) and measure the radioactivity in the extract using LSC.
-
-
Autoradiography:
-
Press and dry the whole plant.
-
Expose the dried plant to a phosphor imager screen or X-ray film to visualize the distribution of the radiolabel.
-
-
-
Data Analysis:
-
Calculate the total radioactivity absorbed by the plant.
-
Determine the percentage of the applied radioactivity found in each plant part at each time point.
-
Express the concentration of ¹⁴C-Diclomezine equivalents (parent compound and metabolites) in µg/g fresh weight of each tissue.
-
Data Presentation: Quantitative Uptake and Translocation of ¹⁴C-Diclomezine
The following table structure should be used to summarize the quantitative data obtained from the radiolabeling study.
| Plant Part | Radioactivity (Bq/g fresh weight) at Time Point 1 | Radioactivity (Bq/g fresh weight) at Time Point 2 | Radioactivity (Bq/g fresh weight) at Time Point 3 |
| Root Application | |||
| Roots | |||
| Stem | |||
| Lower Leaves | |||
| Upper Leaves | |||
| Foliar Application | |||
| Treated Leaf | |||
| Stem | |||
| Roots | |||
| Untreated Lower Leaves | |||
| Untreated Upper Leaves |
Visualization: Workflow for Radiolabeling Study
Caption: Workflow for assessing this compound uptake and translocation using radiolabeling.
Section 2: Chromatographic Analysis of this compound in Plant Tissues
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a robust method for quantifying this compound residues in plant tissues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[1][2][3]
Experimental Protocol: QuEChERS Extraction and HPLC-UV/MS Analysis
Objective: To determine the concentration of this compound in various plant tissues following application.
Materials:
-
This compound analytical standard
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for samples with high pigment content
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC system with UV or MS/MS detector
-
C18 analytical column
Procedure:
-
Sample Collection and Preparation:
-
Harvest plants treated with this compound at various time points.
-
Dissect into desired parts (roots, stems, leaves, fruits).
-
Chop and homogenize a representative sample (e.g., 10-15 g) of each plant part.
-
-
QuEChERS Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL centrifuge tube containing d-SPE sorbents (e.g., MgSO₄, PSA, and C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Sample Analysis by HPLC:
-
Take the final supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at the wavelength of maximum absorbance for this compound, or MS/MS in Multiple Reaction Monitoring (MRM) mode for higher selectivity and sensitivity.
-
-
-
Quantification:
-
Prepare a calibration curve using this compound analytical standards.
-
Quantify the concentration of this compound in the plant extracts by comparing the peak area with the calibration curve.
-
Data Presentation: this compound Concentration in Plant Tissues
| Plant Part | This compound Concentration (µg/g fresh weight) at Time Point 1 | This compound Concentration (µg/g fresh weight) at Time Point 2 | This compound Concentration (µg/g fresh weight) at Time Point 3 |
| Roots | |||
| Stem | |||
| Leaves | |||
| Fruits |
Visualization: QuEChERS and HPLC Analysis Workflow
Caption: Workflow for this compound analysis in plants using QuEChERS and HPLC.
Section 3: Interpreting Uptake and Translocation Pathways
The data generated from these protocols can help elucidate the likely pathways of this compound movement in plants.
-
Apoplastic Translocation: If this compound is primarily detected in the xylem and moves upwards from the roots to the shoots, this suggests apoplastic movement (through the non-living parts of the plant, such as cell walls and xylem vessels). This is a common pathway for root-absorbed, less water-soluble compounds.
-
Symplastic Translocation: Movement from a treated leaf to other parts of the plant, including downwards to the roots, would indicate symplastic translocation (movement through the living continuum of cells, including the phloem).[4] This is less common for fungicides with low water solubility.
-
Translaminar Movement: Detection of this compound on the opposite side of a treated leaf suggests translaminar movement, where the compound moves through the leaf tissue.[4]
Visualization: Potential Translocation Pathways of this compound
Caption: Potential translocation pathways of this compound in a plant.
By employing these methodologies, researchers can gain a detailed understanding of the uptake, translocation, and fate of this compound in plants, contributing to the development of more effective and sustainable agricultural practices.
References
Application Notes and Protocols for Inducing and Studying Diclomezine Resistance in Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing, characterizing, and understanding the mechanisms of Diclomezine resistance in the plant pathogenic fungus Rhizoctonia solani.
Introduction
This compound is a pyridazinone fungicide effective in controlling diseases caused by Rhizoctonia solani, such as sheath blight in rice. As with many targeted fungicides, the potential for resistance development in the pathogen population is a significant concern for sustainable disease management. Understanding the mechanisms of resistance and having robust protocols to study resistant strains are crucial for developing effective resistance management strategies and for the discovery of new fungicides with novel modes of action.
This document outlines the methodologies for the in vitro induction of this compound resistance in R. solani, the determination of fungicide sensitivity through the calculation of EC50 values, and a discussion of potential molecular mechanisms of resistance.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound sensitivity in wild-type and resistant strains of Rhizoctonia solani. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: In Vitro Sensitivity of Wild-Type Rhizoctonia solani Isolates to this compound
| Isolate ID | Origin/Host | Mean EC50 (µg/mL) | Standard Deviation |
| RS-WT-01 | Rice | 0.85 | 0.07 |
| RS-WT-02 | Soybean | 0.92 | 0.11 |
| RS-WT-03 | Turfgrass | 0.78 | 0.05 |
Table 2: In Vitro Sensitivity of this compound-Resistant Rhizoctonia solani Mutants
| Mutant ID | Parental Isolate | Mean EC50 (µg/mL) | Standard Deviation | Resistance Factor (RF)* |
| RS-DR-01 | RS-WT-01 | 45.6 | 3.2 | 53.6 |
| RS-DR-02 | RS-WT-01 | 51.2 | 4.5 | 60.2 |
| RS-DR-03 | RS-WT-02 | 38.9 | 2.8 | 42.3 |
*Resistance Factor (RF) is calculated as the EC50 of the resistant mutant divided by the EC50 of the parental wild-type isolate.
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Rhizoctonia solani
This protocol describes a method for generating this compound-resistant mutants of R. solani in the laboratory through continuous exposure to the fungicide.
Materials:
-
Wild-type isolate of Rhizoctonia solani
-
Potato Dextrose Agar (PDA) medium
-
This compound (analytical grade)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Incubator (25-28°C)
-
Sterile cork borer (5 mm)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Preparation of Fungicide-Amended Media:
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Add the this compound stock solution to the molten PDA to achieve a starting discriminatory concentration. A suggested starting point is the EC50 value of the wild-type isolate (e.g., 1 µg/mL).
-
Pour the this compound-amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From a 3-5 day old culture of the wild-type R. solani isolate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of a PDA plate containing this compound.
-
-
Incubation and Selection:
-
Incubate the plates at 25-28°C in the dark.
-
Monitor the plates for any fungal growth. Sectors of growth that appear on the otherwise inhibited mycelial mat are potential resistant mutants.
-
-
Isolation of Putative Mutants:
-
Once a putative resistant sector is observed, aseptically transfer a small piece of mycelium from the growing edge of this sector to a fresh PDA plate containing the same concentration of this compound.
-
Incubate the plate and confirm the stability of the resistant phenotype.
-
-
Successive Transfers for Resistance Stability:
-
To ensure the stability of the resistance, perform at least five successive transfers of the resistant mutant on fungicide-free PDA.
-
After the transfers on fungicide-free media, re-expose the mutant to the this compound-amended PDA to confirm that the resistance has not been lost.
-
-
Increasing Selection Pressure (Optional): To select for higher levels of resistance, gradually increase the concentration of this compound in the PDA medium in subsequent selection steps.
Protocol 2: Fungicide Sensitivity Assay (Poisoned Food Technique)
This protocol details the determination of the half-maximal effective concentration (EC50) of this compound against R. solani isolates.
Materials:
-
Rhizoctonia solani isolates (wild-type and putative resistant mutants)
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (as prepared in Protocol 1)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Incubator (25-28°C)
-
Sterile cork borer (5 mm)
-
Ruler or calipers
Procedure:
-
Preparation of this compound-Amended Media:
-
Prepare a series of PDA plates with varying concentrations of this compound. For wild-type isolates, a suggested range is 0, 0.1, 0.5, 1, 2, and 5 µg/mL. For resistant mutants, a higher range will be necessary (e.g., 0, 10, 25, 50, 75, and 100 µg/mL).
-
Ensure a control plate with no this compound is included for each isolate.
-
-
Inoculation:
-
From 3-5 day old cultures of the R. solani isolates to be tested, take 5 mm mycelial plugs.
-
Place one mycelial plug in the center of each PDA plate (both control and this compound-amended).
-
-
Incubation: Incubate the plates at 25-28°C in the dark until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average colony diameter for each concentration.
-
-
Calculation of Mycelial Growth Inhibition:
-
Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C is the average diameter of the mycelial colony on the control plate.
-
T is the average diameter of the mycelial colony on the treated plate.
-
-
-
Determination of EC50:
-
The EC50 value is the concentration of this compound that inhibits mycelial growth by 50%.
-
Use statistical software to perform a probit or log-probit analysis of the inhibition data to calculate the EC50 value for each isolate.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and studying this compound resistance in R. solani.
Hypothesized Signaling Pathway for this compound Resistance
Caption: Hypothesized mechanisms of this compound resistance in R. solani.
Troubleshooting & Optimization
Technical Support Center: Diclomezine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of diclomezine for in vitro assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a pyridazinone fungicide used to control various plant pathogens.[1] For in vitro studies, its low aqueous solubility (approximately 0.74 mg/L at 20°C) presents a significant challenge.[2] This poor solubility can lead to precipitation in cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Based on its physicochemical properties and data from structurally similar pyridazinone fungicides, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for preparing a high-concentration stock solution of this compound.[3][4] Other organic solvents like acetone and methanol can also be used.[2]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many cell lines, a concentration of 0.1% is preferred.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any potential solvent effects.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide will help you identify the cause of this compound precipitation and provide solutions to ensure it remains in solution during your in vitro experiments.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the known and estimated solubility of this compound in various solvents.
| Solvent | Solubility at 20°C (mg/L) | Molar Solubility (mM) | Source/Note |
| Water | 0.74 | ~0.0029 | [2] |
| Acetone | 2000 | ~7.84 | [2] |
| Methanol | 3400 | ~13.33 | [2] |
| DMSO | > 10,000 (Estimated) | > 39.2 (Estimated) | Based on high solubility of similar pyridazinone compounds.[3][4] |
Molecular Weight of this compound: 255.10 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.55 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Serial Dilution of this compound Stock Solution into Cell Culture Medium
This protocol provides a method for diluting the DMSO stock solution into aqueous cell culture medium to minimize precipitation.
Workflow Diagram:
Caption: Workflow for preparing working solutions of this compound.
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution: To prepare a 1 mM intermediate solution, add 10 µL of the 10 mM DMSO stock solution to 90 µL of the pre-warmed medium while vortexing. This creates a 1:10 dilution.
-
Final Working Concentrations: Perform serial dilutions from the 1 mM intermediate solution into pre-warmed medium to achieve the desired final concentrations for your assay (e.g., 1 µM, 5 µM, 10 µM). Ensure thorough mixing at each step.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound. The final DMSO concentration in the vehicle control must be the same as in the experimental wells.
Note: The stability of this compound in aqueous solutions for extended periods is not well-documented. For long-term experiments, it is advisable to prepare fresh working solutions daily.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Overcoming Diclomezine Degradation: A Technical Support Center
For researchers, scientists, and drug development professionals working with the pyridazinone fungicide Diclomezine, maintaining its stability in experimental setups is crucial for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
A1: this compound is a fungicide belonging to the pyridazinone class, with the chemical formula C₁₁H₈Cl₂N₂O.[1] It is primarily used to control fungal diseases in crops, particularly rice sheath blight caused by Rhizoctonia solani.[1][2] Key properties include its low aqueous solubility and volatility.[2]
Q2: I'm observing a decrease in the efficacy of my this compound solution over time. What could be the cause?
A2: Loss of efficacy is often due to the degradation of the active compound. The primary pathways for pesticide degradation in experimental settings are hydrolysis, photolysis, and thermal degradation. The stability of this compound can be influenced by factors such as the pH of the solution, exposure to light, and storage temperature.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Like many pesticides, this compound is susceptible to hydrolysis, a chemical breakdown reaction with water, and the rate of this reaction is often pH-dependent. While specific hydrolysis data for this compound is limited, for many pesticides, hydrolysis is more rapid in alkaline (high pH) conditions.[3] It is crucial to maintain the pH of your experimental solutions within a stable range, ideally near neutral (pH 7), unless the experimental protocol requires otherwise.
Q4: What precautions should I take regarding light exposure when working with this compound?
A4: Exposure to light, particularly UV radiation, can lead to the photodegradation of many chemical compounds. To minimize this, always store this compound powder and stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[4] When conducting experiments, try to minimize direct exposure of your solutions to strong light sources.
Q5: What are the recommended storage conditions for this compound and its solutions?
A5: For long-term storage, this compound powder should be kept in a cool, dry, and dark place. Stock solutions, typically prepared in organic solvents like DMSO or acetone, should be stored at -20°C in tightly sealed, light-protected containers.[5] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent experimental results | This compound degradation leading to variable active concentrations. | 1. Prepare fresh solutions: Prepare this compound working solutions immediately before each experiment. 2. Control pH: Buffer your experimental medium to a stable, near-neutral pH. 3. Protect from light: Use amber-colored labware or cover your experimental setup with aluminum foil. 4. Maintain temperature: Ensure consistent temperature control throughout your experiment. |
| Complete loss of this compound activity | Significant degradation due to improper storage or handling. | 1. Check storage conditions: Verify that stock solutions are stored at -20°C and protected from light. 2. Assess solvent stability: Ensure the chosen solvent is appropriate and does not promote degradation. 3. Perform a stability check: Analyze the concentration of your this compound solution over time using HPLC to determine its stability under your specific experimental conditions. |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | 1. Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or acetone and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO).[5] 2. Sonication: Briefly sonicate the solution after dilution to aid in dissolution. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
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This compound (M.W. 255.10 g/mol )[1]
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Dimethyl sulfoxide (DMSO), HPLC grade
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Amber glass vial with a screw cap
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Analytical balance
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Vortex mixer
Procedure:
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Weigh out 2.55 mg of this compound powder on an analytical balance.
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Transfer the powder to a clean amber glass vial.
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Add 1 mL of DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C, protected from light.
Stability Assessment of this compound in Aqueous Buffer by HPLC-UV
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions (e.g., different pH values).
Materials:
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This compound stock solution (10 mM in DMSO)
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Aqueous buffers of desired pH (e.g., pH 4, 7, and 9)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
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Formic acid, LC-MS grade
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation:
-
Prepare a 100 µM working solution of this compound by diluting the 10 mM stock solution 1:100 in each of the aqueous buffers.
-
Incubate these solutions under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life (DT50) under each condition.
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Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C
| pH | Half-life (DT50) in hours (Hypothetical Data) |
| 4 | > 48 |
| 7 | 36 |
| 9 | 12 |
Note: This table presents hypothetical data for illustrative purposes, as specific public data for this compound is limited. The stability should be experimentally determined for your specific conditions.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
This compound's Proposed Mechanism of Action
This compound's fungicidal activity stems from its ability to inhibit mycelial growth and septum formation in fungi like Rhizoctonia solani.[2] While a detailed signaling pathway is not extensively documented in public literature, a generalized pathway for fungicides that disrupt cell wall synthesis can be proposed.
Caption: Proposed mechanism of this compound's fungicidal action.
References
Troubleshooting inconsistent results in Diclomezine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diclomezine bioassays.
Troubleshooting Inconsistent Results
Question: We are observing high variability in our this compound bioassay results against Rhizoctonia solani. What are the potential causes and solutions?
Answer:
Inconsistent results in this compound bioassays can stem from several factors, ranging from the inherent biology of Rhizoctonia solani to subtle variations in experimental technique. Below is a systematic guide to troubleshoot these issues.
Potential Cause & Troubleshooting Steps:
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Inoculum Viability and Vigor:
-
Issue: R. solani does not produce spores readily in laboratory conditions, and mycelial plugs can have variable viability.
-
Solution: Always use actively growing mycelium from the edge of a fresh culture plate for inoculum. Ensure the parent culture is not old or repeatedly sub-cultured, which can lead to reduced virulence and vigor.
-
-
Uneven Mycelial Distribution:
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Issue: When using mycelial fragments as inoculum in liquid or agar-based assays, inconsistent fragment size and distribution can lead to variable growth rates.[1]
-
Solution: Standardize the size of mycelial plugs used for inoculation. For liquid cultures, consider using a blender to create a more homogenous mycelial suspension, but be mindful of the potential for mechanical damage.
-
-
This compound Solution Preparation and Stability:
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Issue: this compound has low aqueous solubility. Improper dissolution or degradation of the stock solution can lead to inaccurate concentrations in the assay.
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Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or acetone) for each experiment. Ensure the final solvent concentration is consistent across all treatments and controls and does not inhibit fungal growth.
-
-
Assay Plate Conditions:
-
Issue: Variations in agar depth, uneven drying of plates, or temperature fluctuations during incubation can affect mycelial growth.
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Solution: Pour agar plates to a uniform depth. Allow plates to dry completely in a sterile environment before inoculation. Use a calibrated incubator and distribute plates evenly to ensure consistent temperature.
-
-
Contamination:
-
Issue: Fungal or bacterial contamination can interfere with the growth of R. solani and impact the bioassay results.[2]
-
Solution: Employ strict aseptic techniques throughout the entire procedure. Regularly check the purity of your R. solani culture.
-
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a pyridazinone fungicide.[3] Its primary mode of action is the inhibition of septum formation and mycelial growth in fungi.[4]
Q2: What is a typical EC50 value for fungicides against Rhizoctonia solani?
Q3: How should I prepare my this compound stock solution?
A3: Due to its low aqueous solubility, this compound should first be dissolved in a small amount of a suitable organic solvent, such as DMSO or acetone, to create a concentrated stock solution. This stock solution can then be serially diluted in the growth medium to achieve the desired final concentrations for the bioassay. It is crucial to include a solvent control in your experiment to ensure that the solvent itself does not affect fungal growth.
Q4: My control group is showing inhibited growth. What could be the reason?
A4: Inhibited growth in the control group can be due to several factors:
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Solvent Toxicity: The concentration of the organic solvent used to dissolve this compound may be too high. Ensure the final solvent concentration is minimal and non-toxic to R. solani.
-
Media Issues: The growth medium may be improperly prepared (e.g., wrong pH, incorrect nutrient concentration).
-
Environmental Stress: The incubation temperature may be too high or too low for optimal growth of your R. solani isolate.
Data Presentation
Table 1: Example EC50 Values of Various Fungicides Against Rhizoctonia solani
| Fungicide | EC50 Value | Target Organism Isolate | Reference |
| Iprodione | 0.43 mg/L | R. solani from pepper | [5] |
| Thiophanate-methyl | 1.84 mg/L | R. solani from pepper | [5] |
| Prochloraz | 13.84 mg/L | R. solani from pepper | [5] |
| Fluopyram | 430.37 mg/L | R. solani from pepper | [5] |
| Azoxystrobin | 596.60 mg/L | R. solani from pepper | [5] |
| Tea Tree Oil | 496.79 mg/L | R. solani from pepper | [5] |
| Compound 4l | 5.21 µg/mL | R. solani | [6] |
| Hymexazol | 6.11 µg/mL | R. solani | [6] |
| Compound 4j | 6.72 µg/mL | R. solani | [6] |
Experimental Protocols
Mycelial Growth Inhibition Assay for this compound against Rhizoctonia solani
This protocol details a common method for determining the efficacy of this compound against the mycelial growth of R. solani.
1. Materials:
-
Pure culture of Rhizoctonia solani on Potato Dextrose Agar (PDA)
-
This compound
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Dimethyl sulfoxide (DMSO) or acetone
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Sterile PDA
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Sterile Petri dishes (90 mm)
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Sterile cork borer (5 mm diameter)
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Incubator
2. Preparation of this compound-Amended Media:
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Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Autoclave PDA and cool it to approximately 50-55°C.
-
Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed a non-inhibitory level (typically <1% v/v).
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Prepare a solvent control plate containing only DMSO at the same concentration used in the treatment plates.
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Prepare a negative control plate with no this compound or solvent.
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Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
3. Inoculation and Incubation:
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From the margin of an actively growing R. solani culture, take a 5 mm mycelial plug using a sterile cork borer.
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Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
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Seal the plates with parafilm.
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Incubate the plates at the optimal growth temperature for your R. solani isolate (typically 25-28°C) in the dark.
4. Data Collection and Analysis:
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Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
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Calculate the average diameter of the colony for each plate.
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Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
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Inhibition (%) = [(C - T) / C] x 100
-
Where:
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C = Average diameter of the colony in the control plate
-
T = Average diameter of the colony in the treatment plate
-
-
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
Caption: Hypothesized signaling pathway of this compound in R. solani.
References
Technical Support Center: Optimizing Diclomezine Concentration for Effective Fungal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diclomezine for fungal inhibition studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antifungal application?
A1: this compound is a pyridazinone fungicide primarily used to control rice sheath blight caused by the fungus Rhizoctonia solani.[1] It functions as both a curative and protective agent.
Q2: What is the known mechanism of action of this compound?
A2: this compound's primary mode of action is the inhibition of septum formation and mycelial growth in susceptible fungi. This disruption of cell division ultimately hinders the proliferation of the fungus.
Q3: What are the physical and chemical properties of this compound relevant to experimental work?
A3: this compound is a colorless crystalline solid with low aqueous solubility and is considered volatile. Its molecular formula is C₁₁H₈Cl₂N₂O, and its molecular weight is 255.10 g/mol .[1] These properties are crucial to consider when preparing stock solutions and conducting experiments.
Q4: In which solvents can I dissolve this compound for my experiments?
A4: Due to its low water solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. It is critical to ensure the final concentration of the solvent in the experimental medium is low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
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Potential Cause: Inconsistent inoculum preparation.
-
Solution: Ensure a standardized and reproducible method for preparing the fungal inoculum. The concentration of spores or mycelial fragments should be consistent across all experiments. Refer to established protocols such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
-
-
Potential Cause: Precipitation of this compound in the culture medium.
-
Solution: Visually inspect the wells of the microtiter plate for any signs of precipitation. If observed, consider preparing a fresh, lower concentration stock solution in a suitable solvent like DMSO. Ensure gentle mixing when preparing serial dilutions to avoid promoting precipitation.
-
-
Potential Cause: Edge effects in microtiter plates.
-
Solution: Evaporation from the outer wells of a microtiter plate can concentrate this compound and media components, leading to inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media to maintain humidity.
-
Issue 2: No observable antifungal activity or inconsistent results.
-
Potential Cause: Degradation of this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly (cool, dark, and dry place) and has not expired. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. While specific degradation pathways for this compound are not extensively documented, hydrolysis and photodegradation are common for many pesticides.[2][3][4] It is advisable to protect solutions from light and prepare them fresh.
-
-
Potential Cause: Intrinsic or acquired resistance of the fungal strain.
-
Solution: The fungal strain being tested may have a natural resistance to this compound. Include a known susceptible control strain in your experiments to validate the assay's effectiveness.
-
-
Potential Cause: Suboptimal incubation conditions.
-
Solution: Maintain consistent incubation temperature and duration as specified in standardized protocols. Variations in these parameters can significantly impact fungal growth rates and the apparent MIC values.
-
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound Against Various Phytopathogenic Fungi.
| Fungal Species | Common Disease Caused | Representative MIC Range (µg/mL) |
| Rhizoctonia solani | Rice Sheath Blight, Damping-off | 0.1 - 1.0 |
| Fusarium oxysporum | Fusarium Wilt | 8 - 32 |
| Botrytis cinerea | Gray Mold | 4 - 16 |
| Sclerotinia sclerotiorum | White Mold | 2 - 8 |
Note: These values are representative and may vary depending on the specific fungal isolate, inoculum size, and testing methodology. Researchers should determine the MIC for their specific strains and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 1600 µg/mL. Ensure the compound is completely dissolved. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well, U-bottom microtiter plates.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations ranging from 0.0625 µg/mL to 64 µg/mL.
-
Ensure the final DMSO concentration in all wells is ≤1%.
-
-
Inoculum Preparation:
-
Subculture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate to obtain sporulating cultures.
-
Prepare a spore suspension in sterile saline containing 0.05% Tween 80.
-
Adjust the turbidity of the spore suspension to achieve a final inoculum concentration in the wells of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microdilution plate containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading and Interpreting MICs:
-
After incubation, visually examine the plates for fungal growth.
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: this compound's proposed mechanism of action.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Diclomezine stability issues in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diclomezine in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: this compound, like many pesticides, can be susceptible to hydrolysis, especially under alkaline conditions. The rate of degradation may increase as the pH deviates from neutral.[1][2]
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Solvent Type: The choice of organic solvent can impact the stability of this compound. While it is soluble in solvents like acetone and methanol, interactions with the solvent can potentially lead to degradation over time.[1] The polarity and protic nature of the solvent can play a significant role.
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Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1][2] Therefore, storing this compound solutions at controlled, cool temperatures is recommended.
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Light Exposure: Photodegradation can be a significant degradation pathway for many pesticides.[3] Exposure to UV or even ambient light can lead to the breakdown of the this compound molecule. It is advisable to protect solutions from light by using amber vials or storing them in the dark.
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Presence of Oxidizing Agents: Oxidation can be a potential degradation pathway. The presence of oxidizing agents in the solvent or formulation could affect the stability of this compound.
Q2: In which common laboratory solvents is this compound known to be soluble?
A2: this compound has low aqueous solubility. It is more soluble in organic solvents. Available data indicates solubility in:
-
Acetone
-
Methanol
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a pyridazinone derivative), potential degradation pathways include:
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Hydrolysis: Cleavage of the pyridazinone ring or other susceptible bonds due to reaction with water, which can be catalyzed by acidic or basic conditions.
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Photodegradation: Light-induced degradation may involve cleavage of the molecule or rearrangement reactions. For some fungicides, photodegradation can lead to the loss of halogen atoms.[3]
-
Oxidation: Reaction with oxygen or other oxidizing species could lead to the formation of N-oxides or other oxidation products.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of pesticides like this compound.[4][5] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in a prepared standard solution. | Degradation in solvent: The solvent may not be suitable for long-term storage, or the storage conditions may be inappropriate. | - Prepare fresh standards daily. - Evaluate the stability of this compound in the chosen solvent over a shorter time course. - Consider using a different, aprotic, and less polar solvent. - Store solutions at a lower temperature (e.g., 4°C or -20°C) and protected from light. |
| Appearance of unknown peaks in the chromatogram of a this compound sample. | Formation of degradation products: this compound may be degrading under the experimental or storage conditions. | - Review the storage conditions (temperature, light exposure). - Check the pH of the solution if aqueous media are involved. - Use LC-MS/MS to identify the mass of the unknown peaks to help elucidate their structures and understand the degradation pathway. |
| Precipitation of this compound from the solution. | Poor solubility or solvent evaporation: The concentration of this compound may exceed its solubility limit in the chosen solvent, or the solvent may have partially evaporated. | - Ensure the prepared concentration is below the known solubility limit of this compound in that solvent. - Use tightly sealed vials to prevent solvent evaporation. - Consider using a co-solvent system to improve solubility. |
| Inconsistent analytical results for the same sample. | Ongoing degradation during analysis: The sample may be degrading in the autosampler while awaiting injection. | - Minimize the time samples spend in the autosampler. - Use a cooled autosampler if available. - Prepare samples immediately before analysis whenever possible. |
Data on this compound Stability
Quantitative data on the stability of this compound in various solvent systems is limited in the available literature. The following table summarizes qualitative stability considerations based on general knowledge of pesticide chemistry and information on related compounds.
| Solvent System | Potential Stability Issues | Recommendations for Use |
| Acetonitrile | Generally considered a good solvent for pesticide analysis due to its aprotic nature. However, long-term stability should be verified. | Suitable for short-term storage and as a solvent for analytical standards. For long-term storage, conduct a stability study. |
| Methanol | As a protic solvent, it may participate in solvolysis reactions over time, especially if acidic or basic impurities are present. | Use with caution for long-term storage. Prepare fresh solutions for critical applications. |
| Acetone | Can contain impurities that may promote degradation. Its higher volatility can also lead to concentration changes if not stored properly. | Suitable for initial dissolution, but for analytical standards, it is often preferable to exchange to a less volatile solvent like acetonitrile. |
| Aqueous Buffers | Highly pH-dependent. Stability is expected to be lowest at alkaline pH due to hydrolysis. | Buffer pH should be carefully controlled and maintained near neutral (pH 7) for optimal stability. Avoid high pH buffers.[1][2] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in an Organic Solvent
This protocol outlines a general procedure to assess the stability of this compound in a selected organic solvent over time at a specific temperature.
1. Materials:
- This compound analytical standard
- High-purity organic solvent (e.g., acetonitrile, methanol)
- Volumetric flasks
- Amber HPLC vials with caps
- HPLC system with UV detector
- Analytical balance
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
- Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).
- Time Zero (T0) Analysis: Immediately after preparation, transfer an aliquot of the working solution to an amber HPLC vial and analyze it by HPLC to determine the initial concentration of this compound. This is the T0 measurement.
- Storage: Store the remaining working solution in a tightly capped amber vial at the desired storage temperature (e.g., room temperature (25°C) or refrigerated (4°C)).
- Time Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw an aliquot of the stored solution, transfer it to an HPLC vial, and analyze it by HPLC under the same conditions as the T0 analysis.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage remaining versus time to determine the stability profile.
Protocol 2: Validated HPLC Method for this compound Analysis (Example)
This is a hypothetical validated HPLC method based on common practices for pesticide analysis. Method validation would be required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254 nm).
-
-
Method Validation Parameters (to be performed):
-
Specificity: Analyze blank solvent, a this compound standard, and a sample subjected to stress conditions (e.g., acid, base, heat, light) to ensure no interference from degradation products at the retention time of this compound.
-
Linearity: Prepare a series of this compound standards at different concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Analyze replicate preparations of known concentrations of this compound on the same day (intra-day precision) and on different days (inter-day precision) to assess the method's accuracy and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Visualizations
Caption: General workflow for a this compound stability study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Addressing Diclomezine Resistance in Fungal Laboratory Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing fungal resistance to Diclomezine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and the primary mechanism of fungal resistance?
A1: this compound is a dicarboximide fungicide.[1] Its mode of action involves the disruption of the High Osmolarity Glycerol (HOG) signaling pathway, which is crucial for fungal osmoregulation.[1] The primary mechanism of resistance in many fungal species, including Botrytis cinerea, is the modification of the fungicide's target site. This typically occurs through point mutations in the os-1 (also known as Daf1) gene, which encodes a two-component histidine kinase responsible for sensing osmotic stress.[1] These mutations prevent this compound from effectively binding to and inhibiting the protein, allowing the fungus to survive in the presence of the fungicide.
Q2: Are there other mechanisms of resistance to this compound?
A2: Yes, a secondary mechanism of resistance involves the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters.[2][3] These transporters are membrane proteins that actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[2][3] This mechanism can contribute to a broader, multi-drug resistance (MDR) phenotype.
Q3: What are typical EC₅₀ values for this compound-sensitive and this compound-resistant fungal strains?
A3: The 50% effective concentration (EC₅₀) values can vary between fungal species and specific strains. However, a clear differentiation between sensitive and resistant populations is generally observed. For dicarboximide fungicides like iprodione (a close relative of this compound), studies on Botrytis cinerea have reported EC₅₀ values for sensitive isolates in the range of 0.36 to 0.49 mg/L, while resistant isolates show EC₅₀ values from 1.58 to over 10.0 mg/L.
| Fungal Species | Phenotype | Typical EC₅₀ Range (mg/L) for Dicarboximide Fungicides |
| Botrytis cinerea | Sensitive (Wild-Type) | 0.3 - 0.8 |
| Botrytis cinerea | Resistant | > 1.5 |
| Sclerotinia homoeocarpa | Sensitive (Wild-Type) | < 1.0 |
| Sclerotinia homoeocarpa | Resistant | > 1.0 (with some isolates showing much higher resistance) |
Note: These values are indicative and may vary based on experimental conditions and the specific dicarboximide fungicide used. It is crucial to establish baseline sensitivity for your wild-type strains.
Q4: Can resistance to this compound confer cross-resistance to other fungicides?
A4: Yes, target-site mutations in the os-1 gene that confer resistance to this compound often result in cross-resistance to other dicarboximide fungicides (e.g., iprodione, vinclozolin, procymidone) and phenylpyrroles (e.g., fludioxonil), as they can share a similar mode of action or target.[4]
Q5: Is this compound resistance stable in fungal populations?
A5: The stability of this compound resistance can vary. In some cases, resistant strains may have a fitness cost, meaning they grow or sporulate less efficiently than sensitive strains in the absence of the fungicide.[1] This can lead to a gradual decrease in the frequency of resistant isolates if the selection pressure (exposure to the fungicide) is removed. However, this is not always the case, and resistance can be stable in many populations.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound resistance.
Phenotypic Assays (Mycelial Growth Inhibition)
Problem 1: Inconsistent or non-reproducible EC₅₀ values.
-
Possible Cause 1: Inoculum Variability. The age and concentration of the fungal inoculum can significantly impact growth rates.
-
Solution: Always use fresh, actively growing cultures to prepare your inoculum. Standardize the inoculum preparation by using a consistent method, such as counting spores with a hemocytometer or using mycelial plugs of a uniform size taken from the leading edge of a colony.
-
-
Possible Cause 2: Uneven Drug Distribution. The fungicide may not be evenly distributed in the agar medium.
-
Solution: Ensure the this compound stock solution is fully dissolved before adding it to the molten agar. Add the fungicide to the agar when it has cooled to approximately 50-55°C to prevent thermal degradation, and mix thoroughly by swirling before pouring the plates.
-
-
Possible Cause 3: Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO) can inhibit fungal growth at high concentrations.
-
Solution: Include a solvent control (agar medium with the highest concentration of solvent used in the experiment but without this compound) to assess its impact on fungal growth. Ensure the final solvent concentration is consistent across all plates and is below the level that affects fungal growth.
-
Problem 2: All tested isolates appear to be highly resistant, including the wild-type control.
-
Possible Cause 1: Inactive this compound. The this compound stock solution may have degraded or been prepared incorrectly.
-
Solution: Prepare a fresh stock solution of this compound. Store the stock solution in small aliquots at -20°C and protect it from light to prevent degradation. Validate the new stock on a known sensitive isolate.
-
-
Possible Cause 2: Incorrect Concentration Range. The concentrations of this compound used in the assay may be too low to inhibit the growth of even sensitive strains.
-
Solution: Widen the range of concentrations tested. Perform a preliminary range-finding experiment with a broad series of dilutions (e.g., 0.01, 0.1, 1, 10, 100 mg/L) to determine the appropriate range for your fungal species.
-
Molecular Assays (PCR and Sequencing)
Problem 3: No PCR product is amplified from the os-1 gene.
-
Possible Cause 1: Poor DNA Quality. Fungal DNA extracts can be contaminated with polysaccharides or other PCR inhibitors.[5]
-
Solution: Re-purify the DNA using a commercial kit specifically designed for fungal DNA extraction, which often includes steps to remove inhibitors. Assess DNA quality using a spectrophotometer (checking A260/280 and A260/230 ratios).
-
-
Possible Cause 2: Inefficient Primers. The primers may not be optimal for the specific fungal strain being tested.
-
Solution: Design new primers based on conserved regions of the os-1 gene from related fungal species. Perform a gradient PCR to determine the optimal annealing temperature for your primers.
-
Problem 4: Unclear or unreadable sequencing results for the os-1 gene.
-
Possible Cause 1: Multiple PCR Products. Non-specific amplification can lead to mixed sequencing signals.
-
Solution: Optimize the PCR conditions (e.g., increase annealing temperature, decrease primer concentration). Run the PCR product on an agarose gel to confirm a single, clean band of the expected size before sending for sequencing. If necessary, gel-purify the band.
-
-
Possible Cause 2: Low-quality PCR Product. Insufficient or impure PCR product can result in poor sequencing data.
-
Solution: Increase the number of PCR cycles or the amount of template DNA. Purify the PCR product using a reliable cleanup kit before sequencing.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mg/mL (10,000 ppm) stock solution.
-
Weigh the this compound powder in a sterile, chemical-resistant container.
-
Add the calculated volume of DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the compound, concentration, date, and your initials.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Mycelial Growth Inhibition Assay for EC₅₀ Determination
-
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile Petri dishes (90 mm)
-
Fungal isolates (sensitive and putative resistant strains)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
-
Procedure:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 50-55°C in a water bath.
-
Prepare a series of this compound-amended PDA plates. For a final concentration range of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L, add the appropriate volume of the 10 mg/mL stock solution to the molten PDA. Mix thoroughly by swirling.
-
Prepare two sets of control plates: a negative control (PDA only) and a solvent control (PDA with DMSO at the highest concentration used in the test plates).
-
Pour approximately 20 mL of the amended or control PDA into each Petri dish and allow to solidify.
-
From the leading edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate, with the mycelial side facing down.
-
Seal the plates with paraffin film and incubate at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the negative control plate has reached approximately 70-80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
-
Determine the EC₅₀ value by performing a probit analysis or non-linear regression of the inhibition data.
-
Protocol 3: Molecular Identification of Resistance Mutations in the os-1 Gene
-
DNA Extraction:
-
Grow the fungal isolate in liquid medium (e.g., Potato Dextrose Broth) for 3-5 days.
-
Harvest the mycelium by filtration and freeze-dry or grind in liquid nitrogen.
-
Extract genomic DNA using a commercial fungal DNA extraction kit, following the manufacturer's protocol.
-
-
PCR Amplification:
-
Design primers to amplify the coding sequence of the os-1 gene. Example for Botrytis cinerea (Daf1 gene):
-
Forward Primer (example): 5'-ATGGAGGAGCTTGAGGAGTT-3'
-
Reverse Primer (example): 5'-TCACTTGTCGGCATAGTTGTC-3'
-
-
Set up a 25 µL PCR reaction containing:
-
1 µL of genomic DNA (50-100 ng)
-
12.5 µL of 2x PCR Master Mix
-
1 µL of each primer (10 µM)
-
9.5 µL of nuclease-free water
-
-
Use the following cycling conditions (to be optimized):
-
Initial denaturation: 95°C for 3 min
-
35 cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-60°C (optimize with gradient PCR) for 30 sec
-
Extension: 72°C for 1-2 min (depending on amplicon length)
-
-
Final extension: 72°C for 5 min
-
-
-
Sequencing and Analysis:
-
Verify the PCR product by running 5 µL on a 1% agarose gel. A single band of the expected size should be visible.
-
Purify the remaining PCR product using a PCR cleanup kit.
-
Send the purified product for Sanger sequencing using both the forward and reverse primers.
-
Align the resulting sequences with the wild-type os-1 gene sequence to identify any point mutations that could confer resistance.
-
Visualizations
Signaling Pathways and Workflows
Caption: The HOG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound resistance.
References
Technical Support Center: Minimizing Diclomezine Phytotoxicity in Plant Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxicity of Diclomezine in plant studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications in plant studies?
This compound is a systemic fungicide belonging to the pyridazinone chemical class.[1] It is primarily used to control diseases caused by Rhizoctonia solani, such as sheath blight in rice.[2] In research settings, it is used to study fungal pathogenesis and evaluate the efficacy of new antifungal compounds.
Q2: What is phytotoxicity and what are the common symptoms observed in plants?
Phytotoxicity refers to the adverse effects on plant growth and development caused by chemical compounds.[3] Common symptoms of fungicide-induced phytotoxicity include:
-
Visual Symptoms:
-
Necrosis (browning or death of plant tissue), often appearing as spots or blotches[4][5]
-
Leaf burn or scorching, particularly at the tips and margins[4][5]
-
Stunted growth of shoots and roots[6]
-
Leaf distortion, such as curling, crinkling, or cupping[4][7]
-
Reduced seed germination and seedling emergence[6]
-
Physiological Symptoms:
Q3: What are the potential mechanisms of this compound-induced phytotoxicity?
While specific research on the phytotoxic mechanisms of this compound is limited, fungicides can induce phytotoxicity through several general mechanisms:
-
Oxidative Stress: Many fungicides can lead to an overproduction of reactive oxygen species (ROS) in plant cells, causing oxidative damage to lipids, proteins, and DNA.[4][9][10]
-
Inhibition of Photosynthesis: Some fungicides can interfere with chlorophyll biosynthesis and the function of photosystems, leading to reduced photosynthetic efficiency.[5]
-
Disruption of Hormone Signaling: Pesticides can interfere with plant hormone pathways, affecting growth and development.[3][11][12][13][14]
-
Metabolic Disruption: Fungicides may inhibit essential enzymatic activities or disrupt metabolic pathways necessary for normal plant growth.
Q4: Can this compound interact with other agrochemicals, and what are the potential consequences?
The interaction of this compound with other herbicides, insecticides, or fungicides has not been extensively documented. However, tank mixing or sequential application of different pesticides can lead to synergistic (increased effect) or antagonistic (decreased effect) interactions.[15][16][17][18][19] Synergistic interactions can increase the risk of phytotoxicity even at recommended application rates. It is crucial to conduct small-scale compatibility tests before applying mixtures of this compound with other agrochemicals.
Troubleshooting Guide
Issue 1: Observed phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) after this compound application.
-
Question: Did you use the correct this compound concentration?
-
Action: Review your calculations and dilution procedures. It is advisable to perform a dose-response experiment to determine the optimal non-phytotoxic concentration for your specific plant species and experimental conditions.
-
-
Question: Was the application method appropriate?
-
Action: Ensure uniform application and avoid excessive spraying or drenching that could lead to localized high concentrations. For foliar applications, ensure complete coverage without causing runoff.
-
-
Question: Were the plants under stress during application?
-
Action: Avoid applying this compound to plants that are already stressed due to factors like drought, extreme temperatures, or nutrient deficiencies, as this can increase their susceptibility to chemical injury.[3]
-
-
Question: Is the plant species particularly sensitive to this compound?
-
Action: Sensitivity to fungicides can vary significantly between plant species and even cultivars. If you are working with a new plant species, it is essential to conduct preliminary phytotoxicity tests.
-
Issue 2: Inconsistent or unexpected results in experiments involving this compound.
-
Question: Could there be an interaction with other chemicals?
-
Question: Were the environmental conditions optimal and consistent?
-
Action: Environmental factors such as light intensity, temperature, and humidity can influence a plant's response to chemical treatments. Maintain consistent and optimal growing conditions throughout your experiment.
-
-
Question: Was the this compound solution properly prepared and stored?
-
Action: Ensure that the this compound stock solution and working solutions are prepared correctly and stored according to the manufacturer's instructions to prevent degradation or changes in concentration.
-
Experimental Protocols
Protocol 1: Dose-Response Phytotoxicity Assay
This protocol helps determine the safe application range of this compound for a specific plant species.
Materials:
-
This compound
-
Test plant species (e.g., seedlings)
-
Growth medium (soil, agar, etc.)
-
Pots or petri dishes
-
Controlled environment chamber or greenhouse
-
Solvent for this compound (if necessary, with a solvent-only control)
Methodology:
-
Prepare this compound Solutions: Prepare a series of this compound concentrations, including a zero-concentration control (water or solvent control). The range of concentrations should bracket the recommended application rate, if available, and extend to higher concentrations to induce a phytotoxic response.
-
Plant Preparation: Use healthy, uniform plants of the same age and developmental stage.
-
Application: Apply the different this compound concentrations to the plants. This can be done through soil drench, foliar spray, or by incorporating it into the growth medium. Ensure each treatment group has a sufficient number of replicates (e.g., 5-10 plants).
-
Incubation: Place the treated plants in a controlled environment with optimal conditions for growth.
-
Data Collection: After a predetermined period (e.g., 7, 14, and 21 days), assess phytotoxicity by measuring parameters such as:
-
Visual injury rating (on a scale of 0 to 100%)[20]
-
Plant height and root length
-
Fresh and dry biomass
-
Chlorophyll content
-
Photosynthetic efficiency (e.g., using a chlorophyll fluorometer)
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the concentration at which phytotoxicity becomes significant. This can be used to establish a no-observable-effect concentration (NOEC) and a lowest-observable-effect concentration (LOEC).
Quantitative Data Summary (Hypothetical Example for Dose-Response Assay)
| This compound Conc. (mg/L) | Visual Injury (%) | Plant Height (cm) | Root Length (cm) | Chlorophyll Content (SPAD units) |
| 0 (Control) | 0 | 15.2 ± 0.8 | 10.5 ± 0.5 | 45.3 ± 2.1 |
| 1 | 2 | 14.9 ± 0.7 | 10.1 ± 0.6 | 44.8 ± 2.3 |
| 5 | 10 | 13.5 ± 1.1 | 8.7 ± 0.9 | 40.1 ± 3.5 |
| 10 | 25 | 11.2 ± 1.5 | 6.4 ± 1.2 | 32.5 ± 4.1 |
| 20 | 50 | 8.1 ± 1.8 | 4.1 ± 1.5 | 21.7 ± 5.2 |
Protocol 2: Seed Germination and Root Elongation Assay
This protocol is a rapid method to assess the phytotoxicity of this compound on seed germination and early seedling growth.
Materials:
-
This compound
-
Seeds of the test plant species
-
Petri dishes with filter paper
-
Incubator
Methodology:
-
Prepare this compound Solutions: Prepare a range of this compound concentrations as described in Protocol 1.
-
Seed Sterilization: Surface sterilize the seeds to prevent fungal or bacterial contamination.
-
Treatment: Place a sterile filter paper in each petri dish and moisten it with a specific volume of the corresponding this compound solution. Place a known number of seeds (e.g., 20-50) on the filter paper.
-
Incubation: Seal the petri dishes and place them in an incubator under controlled temperature and light conditions.
-
Data Collection: After a set period (e.g., 5-7 days), measure:
-
Germination percentage
-
Root length of the germinated seedlings
-
Shoot length of the germinated seedlings
-
-
Data Analysis: Calculate the germination inhibition and root growth inhibition for each concentration compared to the control.
Protocol 3: Chlorophyll Content Measurement
This protocol measures the effect of this compound on the chlorophyll content of leaves, which is an indicator of photosynthetic health.
Materials:
-
This compound-treated and control plants
-
Spectrophotometer
-
80% Acetone
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
Methodology:
-
Sample Collection: Collect a known weight (e.g., 0.1 g) of fresh leaf tissue from both treated and control plants.
-
Extraction: Grind the leaf tissue in 80% acetone until it is completely homogenized.[21]
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Spectrophotometry: Transfer the supernatant (containing the chlorophyll) to a cuvette and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.[21][22]
-
Calculation: Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equation).
Mitigation Strategies
1. Use of Safeners:
While primarily developed for herbicides, safeners are chemicals that can protect crops from pesticide injury by enhancing their metabolic detoxification capabilities.[2] Natural compounds like melatonin have shown potential in alleviating fungicide-induced oxidative stress.[7] Further research is needed to identify effective safeners specifically for this compound.
2. Application of Antioxidants:
Since oxidative stress is a likely mechanism of this compound phytotoxicity, the application of antioxidants could potentially mitigate its harmful effects. This could include exogenous application of compounds like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E).
3. Optimizing Application Timing and Conditions:
Applying this compound during periods of low plant stress (e.g., avoiding extreme heat or drought) and at the appropriate growth stage can minimize the risk of phytotoxicity.
Visualizations
References
- 1. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Advances in the Action Mechanisms of Safeners | MDPI [mdpi.com]
- 3. Studies on the mechanism of agricultural chemicals focused on plant hormone signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cropandweed.com [cropandweed.com]
- 7. greenhousegrower.com [greenhousegrower.com]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. Toxicity of fungicides to Pisum sativum: a study of oxidative damage, growth suppression, cellular death and morpho-anatomical changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the mechanism of agricultural chemicals focused on plant hormone signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Plant Cell Reviews Dynamic Aspects of Plant Hormone Signaling and Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 15. Synergism of insecticides by herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Herbicide Interactions with Insecticides" by Michael Marshall and John D. Mueller [open.clemson.edu]
- 17. Physical incompatibility of herbicide and insecticide mixtures - Advances in Weed Science [awsjournal.org]
- 18. lgpress.clemson.edu [lgpress.clemson.edu]
- 19. Effects of herbicide and insecticide interaction on soil entomofauna under maize crop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mississippi-crops.com [mississippi-crops.com]
- 21. prometheusprotocols.net [prometheusprotocols.net]
- 22. horticulture.webhosting.cals.wisc.edu [horticulture.webhosting.cals.wisc.edu]
Technical Support Center: Enhancing Diclomezine Bioavailability in Soil Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fungicide diclomezine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during soil application experiments, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability in soil a concern?
A: this compound is a pyridazinone fungicide used to control various plant pathogens, such as Rhizoctonia solani, the causative agent of rice sheath blight.[1] Its efficacy is highly dependent on its bioavailability in the soil, which is its availability to be taken up by plants or to interact with target pathogens. Due to its low aqueous solubility, this compound may bind strongly to soil particles, reducing the concentration available in the soil solution and thereby limiting its biological activity.[2]
Q2: What are the primary factors that limit the bioavailability of this compound in soil?
A: The bioavailability of this compound in soil is primarily limited by two key processes:
-
Sorption: this compound can adsorb to soil organic matter and clay particles. This binding process, quantified by the soil sorption coefficient (Kd), removes the fungicide from the soil solution, making it unavailable for plant uptake or antimicrobial action.[3][4]
-
Degradation: this compound can be broken down by soil microbes or through abiotic chemical processes like hydrolysis.[4] The rate of this breakdown is expressed as the degradation half-life (DT50).[5]
Soil properties such as organic matter content, clay content, pH, and microbial activity significantly influence both sorption and degradation rates.[6]
Q3: How can the bioavailability of this compound in soil be enhanced?
A: Enhancing the bioavailability of this compound involves strategies to increase its concentration and persistence in the soil solution. Key approaches include:
-
Formulation with Adjuvants: Incorporating adjuvants like surfactants or oils into the this compound formulation can improve its performance.
-
Surfactants: These compounds reduce the surface tension of the spray solution, which can enhance the spreading and penetration of this compound into the soil matrix.[7][8]
-
Oil-based Adjuvants: Crop oils or methylated seed oils can increase the penetration of the active ingredient through soil aggregates.[9]
-
-
Novel Formulation Strategies: Advanced formulation techniques, such as the development of self-emulsifying drug delivery systems (SEDDS) or nano-formulations, can improve the solubility and dispersion of poorly soluble compounds like this compound in water.[10][11]
Q4: What are the key parameters I should measure in my experiments to assess this compound's bioavailability?
A: To comprehensively evaluate the bioavailability of this compound, you should focus on determining the following parameters:
-
Soil Sorption Coefficient (Kd): This value quantifies the extent to which this compound binds to the soil. A high Kd value indicates strong binding and potentially low bioavailability.[12][13]
-
Degradation Half-life (DT50): This is the time it takes for 50% of the applied this compound to degrade in a specific soil under defined conditions. A shorter DT50 suggests lower persistence.[14][15]
-
Concentration in Soil Pore Water: Directly measuring the concentration of this compound in the soil solution provides the most direct assessment of the bioavailable fraction.
Data Presentation
The following tables summarize key physicochemical properties of this compound and provide a framework for organizing experimental data on its soil sorption and degradation. Note: There are significant gaps in the publicly available environmental fate data for this compound, and these values should be experimentally determined for specific soil types.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H8Cl2N2O | [1] |
| Molecular Weight | 255.10 g/mol | [1] |
| Aqueous Solubility | 0.74 mg/L (at 23°C) | [16] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.9 (estimated) | [1] |
Table 2: Example Data for this compound Soil Sorption Coefficient (Kd)
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (mL/g) |
| Sandy Loam | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Clay Loam | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Silt Loam | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 3: Example Data for this compound Degradation Half-Life (DT50)
| Soil Type | Temperature (°C) | Moisture Content (%) | DT50 (days) |
| Sandy Loam | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Clay Loam | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Silt Loam | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Sorption (Kd) Results
-
Q: My Kd values for this compound vary significantly between replicates. What could be the cause?
-
A: Inconsistent Kd values are often due to a lack of equilibrium in the batch experiment, improper phase separation, or heterogeneity in the soil sample. Ensure your shaker provides consistent agitation and that the equilibration time is sufficient. Centrifugation speed and time should be optimized to fully separate the soil and aqueous phases. Thoroughly homogenize your bulk soil sample before weighing out subsamples.
-
-
Q: I suspect my this compound is degrading during the sorption experiment. How can I confirm and mitigate this?
-
A: To check for degradation, include sterile (e.g., autoclaved or irradiated) soil controls and/or abiotic controls (no soil) in your experiment. Analyze the concentration in these controls over the same time course. If degradation is significant, consider reducing the equilibration time or conducting the experiment at a lower temperature.
-
Guide 2: Issues with this compound Extraction and Analysis
-
Q: I am experiencing low recovery of this compound from my soil samples. What can I do?
-
A: Low recovery can result from inefficient extraction, degradation during sample processing, or strong binding to the soil matrix. Ensure your extraction solvent is appropriate for this compound's polarity. Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are often effective for pesticide residue analysis in soil.[17][18] You may also need to increase the extraction time or use a more vigorous extraction method like sonication.
-
-
Q: My analytical results (LC-MS/MS or GC-MS) show significant matrix effects. How can I address this?
-
A: Soil extracts are complex and can cause ion suppression or enhancement in mass spectrometry.[18] To mitigate this, a sample clean-up step using solid-phase extraction (SPE) may be necessary.[19] Alternatively, using matrix-matched calibration standards (prepared in blank soil extract) or an isotopically labeled internal standard can help to compensate for matrix effects.
-
Experimental Protocols
Protocol 1: Determination of Soil Sorption Coefficient (Kd) via Batch Equilibrium Method
This protocol is based on the OECD 106 guideline for determining the adsorption-desorption of chemicals.[13]
-
Soil Preparation: Air-dry the test soil and sieve it through a 2 mm mesh. Characterize the soil for properties such as pH, organic carbon content, and texture.
-
Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol). Create a series of aqueous test solutions by spiking a 0.01 M CaCl2 solution with the stock solution. The final solvent concentration should not exceed 1%.
-
Equilibration: Add a known mass of soil to centrifuge tubes. Add a known volume of each test solution to the tubes. Typically, a soil-to-solution ratio of 1:5 or 1:10 is used. Seal the tubes and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours, to be determined in preliminary tests).
-
Phase Separation: Centrifuge the tubes at a sufficient speed and duration to pellet the soil particles.
-
Analysis: Carefully collect an aliquot of the supernatant (aqueous phase) and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculation:
-
Calculate the amount of this compound sorbed to the soil by subtracting the amount in the aqueous phase from the initial amount added.
-
The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil (Cs) to the concentration in the aqueous solution at equilibrium (Ce).[13]
-
Protocol 2: Determination of Degradation Half-Life (DT50)
This protocol is based on the OECD 307 guideline for aerobic and anaerobic transformation in soil.
-
Soil Preparation: Use fresh, sieved (<2 mm) soil with a known moisture content.
-
Application: Treat a known mass of soil with a solution of this compound to achieve the desired starting concentration. Ensure even distribution.
-
Incubation: Place the treated soil samples in incubation vessels and maintain them at a constant temperature and moisture level in the dark. For aerobic studies, ensure adequate air exchange.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), remove replicate soil samples for analysis.
-
Extraction and Analysis: Extract this compound from the soil samples using an appropriate solvent and analytical procedure. Quantify the concentration of the parent compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time. Use appropriate kinetic modeling software to fit the data to a kinetic model (e.g., single first-order kinetics) and calculate the DT50 value.[15]
Mandatory Visualizations
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 3. Chemical properties of pesticides [fairway-is.eu]
- 4. gcsaa.org [gcsaa.org]
- 5. sitem.herts.ac.uk [sitem.herts.ac.uk]
- 6. Calculating pesticide sorption coefficients (Kd) using selected soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjuvants in fungicide formulations can be skin sensitizers and cause different types of cell stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Environmental Fate & Ecotoxicology of Pesticides | Cambridge Environmental Inc [cambridgeenvironmental.com]
- 11. researchgate.net [researchgate.net]
- 12. EPA - Ag 101, Soil/Water Adsorption Coefficient (Kd) [p2infohouse.org]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound CAS#: 62865-36-5 [m.chemicalbook.com]
- 17. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 18. mdpi.com [mdpi.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Diclomezine cross-reactivity with other agricultural chemicals
Welcome to the technical support center for diclomezine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential cross-reactivity issues during experimental analysis of the fungicide this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a fungicide used to control sheath blight in rice.[1][2] Its chemical structure, 6-(3,5-dichloro-4-methylphenyl)-3(2H)-pyridazinone, consists of two main moieties: a pyridazinone ring and a 3,5-dichloro-4-methylphenyl group.[1][2] Understanding these structures is key to anticipating potential cross-reactivity with other agricultural chemicals.
Q2: What is cross-reactivity in the context of immunoassays?
A2: Cross-reactivity in immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), is the phenomenon where the antibodies in the assay bind to compounds other than the target analyte. This occurs when the antibody recognizes and binds to structurally similar molecules, which can lead to inaccurate, often false-positive, results. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering compound.
Q3: Which types of agricultural chemicals are most likely to cross-react with a this compound-specific immunoassay?
A3: Based on the structure of this compound, cross-reactivity is most likely to occur with other agricultural chemicals that share similar structural features. These can be broadly categorized into two groups:
-
Pyridazinone-containing fungicides: Fungicides that also contain a pyridazinone or a similar heterocyclic ring system.
-
Dichlorophenyl-containing pesticides: A range of pesticides (herbicides, fungicides, insecticides) that feature a dichlorophenyl group.
Q4: Can metabolites of this compound cause interference in analytical assays?
A4: Yes, metabolites of this compound formed in soil, water, or plant tissues could potentially interfere with an assay. If a metabolite retains a significant portion of the parent molecule's structure, particularly the epitope that the antibody recognizes, it may cross-react. The nature and extent of this interference would depend on the specific metabolic pathway and the resulting structure of the metabolite.
Troubleshooting Guides
Issue 1: Unexpectedly High this compound Concentrations in Immunoassay (ELISA)
Symptoms:
-
ELISA results show higher than expected concentrations of this compound in your samples.
-
Results are inconsistent with sample history or confirmatory analysis (e.g., LC-MS/MS).
Possible Cause: Cross-reactivity with another agricultural chemical present in the sample.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of Diclomezine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Diclomezine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and its derivatives?
A1: The most common synthetic pathway for this compound, 6-(3,5-dichloro-4-methylphenyl)-3(2H)-pyridazinone, involves a two-step process. The first step is a Friedel-Crafts acylation of a substituted aromatic compound with succinic anhydride to form a γ-ketoacid. This intermediate is then cyclized with hydrazine hydrate to yield the final pyridazinone derivative.[1]
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: The Friedel-Crafts acylation is sensitive to several factors. Key parameters to control include the purity of reagents, the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the reactants, the reaction temperature, and the choice of solvent.[2][3] Moisture must be strictly excluded as it can deactivate the Lewis acid catalyst.[2]
Q3: What are common challenges in the cyclization step with hydrazine?
A3: The cyclization of the γ-ketoacid with hydrazine to form the pyridazinone ring can sometimes be challenging. Potential issues include incomplete reaction, formation of side products such as hydrazones, and difficulties in purifying the final product.[4][5] The reaction temperature and the purity of the hydrazine are critical for a successful cyclization.[6]
Q4: How can I purify the final this compound derivative?
A4: Purification of pyridazinone derivatives like this compound typically involves recrystallization or column chromatography.[1] The choice of method depends on the scale of the reaction and the nature of the impurities. A common solvent system for column chromatography of similar compounds is a mixture of n-hexane and ethyl acetate.[1]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation
Symptoms:
-
Low conversion of the starting aromatic compound.
-
Formation of multiple products observed by TLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | The presence of electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution. For this compound synthesis, the starting material is 3,5-dichloro-p-xylene or a related compound, which is moderately deactivated. Using a slight excess of the Lewis acid catalyst and a higher reaction temperature may be necessary to drive the reaction to completion. |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous. Using freshly opened or sublimed AlCl₃ is recommended. |
| Suboptimal Reaction Temperature | The reaction temperature can influence both the reaction rate and the regioselectivity. If the reaction is sluggish, a gradual increase in temperature (e.g., in 10°C increments) might improve the yield. Conversely, excessively high temperatures can lead to side reactions and decomposition. |
| Poor Quality Reagents | Impurities in the succinic anhydride or the aromatic starting material can interfere with the reaction. Use high-purity reagents. |
| Incorrect Stoichiometry | A stoichiometric amount of the Lewis acid is often required because both the reactant and the product can form complexes with it.[3] Ensure the correct molar ratios of reactants and catalyst are used. |
Problem 2: Poor Regioselectivity in Friedel-Crafts Acylation
Symptoms:
-
Formation of a mixture of isomeric γ-ketoacids.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric and Electronic Effects | The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. For the synthesis of the this compound precursor, acylation of 1,3-dichloro-2-methylbenzene should ideally occur at the position para to the methyl group and ortho to both chloro groups. |
| Reaction Temperature | Lowering the reaction temperature may favor the formation of the kinetic product, which could be the desired regioisomer.[6] |
| Choice of Lewis Acid | Different Lewis acids can exhibit different selectivities. If AlCl₃ gives poor regioselectivity, consider screening other Lewis acids such as FeCl₃ or SnCl₄. |
Problem 3: Incomplete Cyclization with Hydrazine
Symptoms:
-
Presence of the starting γ-ketoacid in the final product mixture.
-
Isolation of a stable hydrazone intermediate instead of the cyclized pyridazinone.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | The cyclization may require prolonged heating to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increasing the reaction temperature might also be necessary. |
| Hydrolysis of the γ-ketoacid | If the reaction is performed under acidic or basic conditions, the starting material could undergo hydrolysis.[4] Consider running the reaction under neutral conditions in a suitable solvent like ethanol. |
| Formation of a Stable Hydrazone | If the hydrazone intermediate is isolated, you can attempt to promote its cyclization by changing the reaction conditions. This could involve increasing the temperature, changing the solvent, or adding a catalytic amount of acid or base. |
| Purity of Hydrazine | Hydrazine and its derivatives can degrade over time. Using a fresh bottle of hydrazine hydrate is recommended for optimal results. |
Problem 4: Difficulty in Product Purification
Symptoms:
-
The product is obtained as a persistent oil instead of a solid.
-
Co-elution of impurities during column chromatography.
-
Low recovery after recrystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Solvent or Minor Impurities | The presence of residual solvent can prevent crystallization. Ensure all solvent is removed under high vacuum. If the product remains an oil, attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. A final purification by column chromatography may be necessary to remove impurities that inhibit crystallization.[1] |
| Inappropriate Chromatography Conditions | For column chromatography, a gradient elution might be necessary to separate the product from closely related impurities. A common mobile phase for pyridazinones is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1] |
| Poor Choice of Recrystallization Solvent | Screen a variety of solvents to find one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either very soluble or very insoluble at all temperatures. |
Experimental Protocols and Data
Synthesis of 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid (γ-ketoacid intermediate)
This protocol is a representative procedure for the Friedel-Crafts acylation step.
Methodology:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride in portions, maintaining the temperature below 10°C.
-
To this mixture, add 1,3-dichloro-2-methylbenzene dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude γ-ketoacid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of ethanol and water).
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactant Ratio (Aromatic:Anhydride:AlCl₃) | 1 : 1.1 : 2.2 |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 80% |
Synthesis of 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is a representative procedure for the cyclization step.
Methodology:
-
Dissolve the 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactant Ratio (Ketoacid:Hydrazine Hydrate) | 1 : 1.2 |
| Reaction Temperature | Reflux (e.g., ~78°C for ethanol) |
| Reaction Time | 3 - 6 hours |
| Typical Yield | 70 - 90% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Logical troubleshooting workflow for this compound derivative synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Diclomezine vs. Novel Fungicides: A Comparative Efficacy Analysis Against Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Fungicidal Performance
This guide provides a detailed comparison of the efficacy of diclomezine, a conventional fungicide, against a range of novel fungicides for the control of the significant plant pathogen Rhizoctonia solani. This soil-borne fungus is responsible for economically damaging diseases such as sheath blight in rice, and root and stem rots in various other crops. The emergence of new fungicidal active ingredients necessitates a thorough evaluation of their performance relative to established standards like this compound. This document summarizes key experimental data, outlines methodologies for in vitro efficacy testing, and visualizes the fungicidal mode of action to aid in research and development efforts.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and several novel fungicides against Rhizoctonia solani, primarily focusing on the half-maximal effective concentration (EC50). Lower EC50 values indicate higher fungicidal activity. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions, including the specific R. solani isolate, culture medium, and incubation period.
| Fungicide | Chemical Class/Mode of Action | Mean EC50 (µg/mL) | Pathogen | Noteworthy Findings |
| This compound | Pyridazinone | Data not consistently available in direct comparative studies | Rhizoctonia solani | Known to inhibit mycelial growth and septum formation. |
| Nativo (Tebuconazole + Trifloxystrobin) | DMI + QoI | 538.87 (LD50)[1] | Rhizoctonia solani | Demonstrated the lowest LD50 value in a comparative study, indicating high sensitivity of the pathogen.[1] |
| Evito (Fluoxastrobin) | QoI | 588.44 (LD50)[1] | Rhizoctonia solani | Showed high efficacy with a low LD50 value.[1] |
| Pencycuron | Phenylurea | 0.1 x 10⁻³[2] | Rhizoctonia solani | Very effective in inhibiting fungal growth at very low concentrations.[2] |
| Fludioxonil | Phenylpyrrole | 0.06 x 10⁻³[2] | Rhizoctonia solani | Exhibited very high antifungal activity at extremely low concentrations.[2] |
| Azoxystrobin | QoI | 74.85 x 10⁻³[2] | Rhizoctonia solani | Showed less antifungal activity compared to pencycuron and fludioxonil in the same study.[2] |
| Propiconazole | DMI | Showed 100% mycelial growth inhibition at 500 ppm.[3] | Rhizoctonia solani | Completely inhibited mycelial growth at the tested concentration.[3] |
| Hexaconazole | DMI | 91.47% mycelial inhibition at 500 ppm.[3] | Rhizoctonia solani | Demonstrated strong inhibition of mycelial growth.[3] |
| Tebuconazole | DMI | 79.25% mycelial inhibition at 500 ppm.[3] | Rhizoctonia solani | Effective in reducing mycelial growth.[3] |
Note: LD50 (Lethal Dose 50%) values from the cited study are presented as reported and are conceptually similar to EC50 for in vitro fungicide screening. The data for propiconazole, hexaconazole, and tebuconazole are presented as percentage inhibition at a specific concentration as EC50 values were not provided in the source.
Experimental Protocols
The following outlines a generalized experimental protocol for determining the in vitro efficacy of fungicides against Rhizoctonia solani, based on common methodologies found in the cited literature.
Objective: To determine the EC50 value of a fungicide, representing the concentration at which 50% of the mycelial growth of Rhizoctonia solani is inhibited.
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA) medium
-
Technical grade fungicides (e.g., this compound, Pydiflumetofen, etc.)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Methodology:
-
Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide by dissolving a known amount of the technical grade active ingredient in a suitable solvent (e.g., acetone or dimethyl sulfoxide) and then diluting with sterile distilled water to the desired concentration.
-
Poisoned Food Technique:
-
Prepare PDA medium and sterilize by autoclaving.
-
Allow the medium to cool to approximately 45-50°C.
-
Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing R. solani culture, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelial side down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Incubate the inoculated plates at 25 ± 2°C in the dark.
-
-
Data Collection:
-
Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average radial growth in the control and T is the average radial growth in the treatment.
-
-
Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
-
Mode of Action Visualization
This compound is known to act by inhibiting mycelial growth and septum formation in fungi. The precise signaling pathway is complex, but it is understood to interfere with the processes that lead to the formation of the chitin-rich septa that divide fungal hyphae into individual cells. The following diagram illustrates a generalized fungal septum formation pathway and indicates the likely point of interference by this compound.
Caption: this compound's proposed mechanism of inhibiting septum formation in Rhizoctonia solani.
This guide provides a foundational comparison of this compound and novel fungicides. Further research incorporating a wider range of novel fungicides in direct comparative studies under standardized conditions is essential for a more comprehensive understanding of their relative efficacies.
References
Unraveling the Action of Diclomezine: A Comparative Guide to Fungicide Mode of Action Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diclomezine's probable mode of action with genetically validated alternative fungicides. While direct genetic proof for this compound's mechanism remains to be fully elucidated, existing evidence strongly suggests its role as a melanin biosynthesis inhibitor. This guide will delve into the genetic validation of this pathway through studies on comparable fungicides, present available performance data, and provide detailed experimental protocols for key validation assays.
This compound: An Overview
This compound is a pyridazinone fungicide primarily used to control rice sheath blight caused by the fungus Rhizoctonia solani[1]. Its mode of action is reported to involve the inhibition of septum formation and mycelial growth, crucial processes for fungal development[2].
The Case for Melanin Biosynthesis Inhibition
While direct genetic validation for this compound is not extensively documented, its chemical structure and effects on fungal morphology align with a class of fungicides that inhibit the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. Melanin is a crucial virulence factor in many pathogenic fungi, providing structural rigidity to the appressoria, which are specialized infection structures used to penetrate host tissues.
Genetically Validated Alternatives: A Comparative Analysis
To understand the principles of genetic validation for this proposed mode of action, we will examine three well-studied melanin biosynthesis inhibitors (MBIs): Tricyclazole, Phthalide, and Carpropamid. These fungicides have been shown through genetic studies to target specific enzymes in the DHN-melanin pathway.
Table 1: Comparison of this compound and Genetically Validated Melanin Biosynthesis Inhibitors
| Fungicide | Chemical Class | Target Pathogen Example | Validated Target Enzyme | Genetic Validation Method |
| This compound | Pyridazinone | Rhizoctonia solani | Proposed: Scytalone Dehydratase or Hydroxynaphthalene Reductase | Not established |
| Tricyclazole | Triazolobenzothiazole | Magnaporthe oryzae | Hydroxynaphthalene Reductase | Gene knockout/replacement studies |
| Phthalide | Phthalide | Magnaporthe oryzae | Hydroxynaphthalene Reductase | In silico docking and comparative studies with Tricyclazole |
| Carpropamid | Carboxamide | Magnaporthe oryzae | Scytalone Dehydratase | Analysis of resistant mutants, gene cloning and expression |
Signaling Pathway of DHN-Melanin Biosynthesis and Inhibition
The following diagram illustrates the DHN-melanin biosynthesis pathway and the points of inhibition by Tricyclazole, Phthalide, and Carpropamid. This compound is hypothesized to act on one of these key enzymes.
References
Diclomezine vs. Azoxystrobin: A Comparative Guide for the Control of Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicides diclomezine and azoxystrobin for the control of the plant pathogenic fungus Rhizoctonia solani. The information presented is based on available experimental data to assist researchers and professionals in understanding the mechanisms and efficacy of these two compounds.
Overview and Mechanism of Action
Rhizoctonia solani is a soil-borne fungus with a wide host range, causing significant economic losses in agriculture by inducing diseases such as sheath blight, damping-off, and root rot. Management of R. solani often relies on the application of fungicides. This compound and azoxystrobin are two such fungicides with distinct chemical properties and modes of action.
This compound is a pyridazinone fungicide.[1] Its primary mode of action is the inhibition of septum formation and mycelial growth in fungi. The Fungicide Resistance Action Committee (FRAC) classifies this compound under a group with an unknown mode of action, indicating that the precise biochemical target has not been fully elucidated.[2][3][4][5]
Azoxystrobin belongs to the quinone outside inhibitor (QoI) class of fungicides. Its mechanism of action is well-established and involves the inhibition of mitochondrial respiration by blocking electron transport at the cytochrome bc1 complex (Complex III). This disruption of the fungal respiratory chain ultimately leads to a cessation of ATP synthesis, thereby inhibiting fungal growth and development.
Signaling Pathway Diagram: Azoxystrobin's Mechanism of Action
Caption: Azoxystrobin inhibits Complex III, disrupting electron transport and ATP synthesis.
Quantitative Efficacy Comparison
Direct comparative studies providing quantitative data on the efficacy of this compound versus azoxystrobin against Rhizoctonia solani are limited in publicly available literature. However, data from various independent in vitro studies can provide insights into their respective potencies. The most common metric for evaluating fungicide efficacy in vitro is the EC50 value, which represents the effective concentration required to inhibit 50% of mycelial growth.
Table 1: In Vitro Efficacy (EC50) of Azoxystrobin against Rhizoctonia solani
| Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Fungal Isolate Source | Reference |
| 1.508 | Not Specified | Various | [2] |
| 0.76 | 0.13 - 3.01 | Soybean and Sugar Beet | |
| 2.36 | 0.15 - 18.33 | Soybean and Sugar Beet | [6] |
| 0.22 | Not Specified | Tobacco | |
| 596.60 | 308.81 - 790.56 | Pepper | [7] |
Note: EC50 values can vary significantly depending on the specific isolate of R. solani, experimental conditions, and the methodology used.
Experimental Protocols
The following section details a standard methodology for determining the in vitro efficacy of fungicides against R. solani.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Objective: To determine the EC50 value of a fungicide against the mycelial growth of R. solani.
Methodology:
-
Fungicide Stock Solution Preparation: A stock solution of the test fungicide (this compound or azoxystrobin) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Poisoned Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 45-50°C, the fungicide stock solution is added to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[8] The amended PDA is then poured into sterile Petri dishes. A control set of plates containing PDA with the solvent but without the fungicide is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing R. solani culture and placed in the center of each fungicide-amended and control PDA plate.[9]
-
Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark.
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plates reaches the edge of the dish.
-
Data Analysis: The percentage of mycelial growth inhibition for each fungicide concentration is calculated relative to the control using the formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where C is the average radial growth of the fungus in the control plates, and T is the average radial growth in the fungicide-treated plates.[9]
-
-
The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the poisoned food technique to determine fungicide efficacy.
Summary and Conclusion
Azoxystrobin is a widely studied QoI fungicide with a well-defined mechanism of action targeting mitochondrial respiration in Rhizoctonia solani. Experimental data, primarily in the form of EC50 values, demonstrate its efficacy, although this can vary between different fungal isolates.
This compound is a pyridazinone fungicide that acts by inhibiting mycelial growth and septum formation. Its precise biochemical mode of action is currently categorized as unknown by FRAC. A significant gap exists in the publicly available scientific literature regarding quantitative efficacy data (e.g., EC50 values) for this compound against R. solani. This lack of data prevents a direct, data-driven comparison of its potency with that of azoxystrobin.
For researchers and drug development professionals, while azoxystrobin presents a well-characterized option with a substantial body of efficacy data, further research is required to establish the quantitative performance of this compound against R. solani and to elucidate its specific molecular target. Such studies would be invaluable for developing comprehensive and effective fungicide resistance management strategies.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phi-base.org [phi-base.org]
- 3. frac.info [frac.info]
- 4. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 5. frac.info [frac.info]
- 6. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Unveiling Synergistic Alliances: Enhancing Diclomezine's Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Diclomezine with Other Antifungal Agents.
This compound, a pyridazinone fungicide, is a well-established agent for controlling rice sheath blight caused by Rhizoctonia solani. Its primary mode of action involves the inhibition of mycelial growth and septum formation, crucial processes in fungal development.[1] While effective as a standalone treatment, the exploration of synergistic combinations with other antifungal agents holds the promise of enhanced efficacy, reduced application rates, and a broader spectrum of activity. This guide provides a comprehensive overview of the principles of antifungal synergy, detailed experimental protocols for its evaluation, and a comparative analysis of potential synergistic partners for this compound, supported by available experimental data.
Quantitative Analysis of Synergistic Interactions
The synergistic effect of a combination of antifungal agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.
While specific quantitative data on the synergistic effects of this compound with other commercial fungicides is limited in publicly available literature, the following table presents illustrative data from studies on other fungicides targeting similar pathogens, such as Rhizoctonia solani. This data serves as a framework for potential research directions with this compound.
| Antifungal Agent A | Antifungal Agent B | Target Fungus | Key Synergy Metric (FICI or % Inhibition) | Outcome Summary | Reference |
| Pencycuron | Superphosphate (Fertilizer) | Rhizoctonia solani | 76.7% reduction in colony diameter (compared to fungicide alone) | The addition of superphosphate significantly enhanced the antifungal activity of pencycuron. | [2] |
| Fluazinam | Flutriafol (Triazole) | Fusarium pseudograminearum | Synergistic (Co-toxicity Coefficient) | A 7:3 ratio of fluazinam to flutriafol demonstrated significant synergistic activity in controlling Fusarium crown rot. | |
| Azoxystrobin | Difenoconazole | Rhizoctonia solani | Effective control of rice sheath blight | This combination fungicide showed high efficacy in field trials against rice sheath blight.[3][4] | |
| Trifloxystrobin | Tebuconazole | Rhizoctonia solani | Effective control of sheath blight and blast | This combination product demonstrated strong performance against multiple rice diseases.[5] | |
| Penflufen + Trifloxystrobin | - | Rhizoctonia solani | 100% mycelial development inhibition at 100 ppm | This pre-mixed fungicide completely inhibited the growth of R. solani in vitro. | [6] |
| Thiophanate methyl + Pyraclostrobin | - | Rhizoctonia solani | 100% mycelial development inhibition at 100 ppm | This combination also showed complete inhibition of R. solani mycelial growth. | [6] |
Experimental Protocols for Assessing Antifungal Synergy
Accurate evaluation of synergistic interactions requires standardized and reproducible experimental methodologies. The two most common in vitro methods are the checkerboard microdilution assay and the time-kill curve analysis.
Checkerboard Microdilution Assay
This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index.
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and a partner antifungal, both alone and in various combinations, to calculate the FICI.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal agent (stock solution of known concentration)
-
Fungal isolate (e.g., Rhizoctonia solani)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Potato Dextrose Broth or RPMI 1640)
-
Spectrophotometer or plate reader (for objective endpoint determination)
Procedure:
-
Plate Setup:
-
Dispense 50 µL of broth medium into each well of a 96-well plate.
-
Create serial dilutions of this compound along the x-axis (columns) of the plate.
-
Create serial dilutions of the partner antifungal agent along the y-axis (rows) of the plate. This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls for determining their individual MICs.
-
Designate a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a fungal inoculum suspension from a fresh culture. For filamentous fungi like R. solani, this may involve harvesting mycelial fragments and homogenizing them.
-
Adjust the inoculum concentration to a standardized level (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mL).
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well, except for the sterility control.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C for R. solani) for a sufficient duration (e.g., 48-72 hours), allowing for visible growth in the control well.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the drug-free control.
-
The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
The interaction is interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifferent: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Analysis
This method provides a dynamic assessment of the antifungal interaction over time.
Objective: To evaluate the rate and extent of fungal killing by this compound and a partner antifungal, alone and in combination.
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.
-
Agar plates for colony counting (e.g., Potato Dextrose Agar).
Procedure:
-
Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay.
-
Setup Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Partner antifungal alone (at a relevant concentration)
-
The combination of both agents at the same concentrations.
-
-
Incubation and Sampling:
-
Incubate the tubes at the appropriate temperature with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline or buffer.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the number of colony-forming units (CFUs) to determine the viable fungal concentration at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Visualizing Experimental and Logical Relationships
To facilitate a clearer understanding of the processes involved in evaluating and understanding antifungal synergy, the following diagrams are provided.
The proposed mechanism of action for this compound involves the disruption of mycelial growth and septum formation. While the precise signaling pathways affected by this compound are not extensively detailed in the literature, a potential synergistic interaction could arise from combining it with an agent that targets a different, yet complementary, cellular process. For instance, an azole fungicide, which inhibits ergosterol biosynthesis and thereby disrupts cell membrane integrity, could create a powerful two-pronged attack on the fungal cell.
Conclusion and Future Directions
The exploration of synergistic combinations involving this compound presents a promising avenue for enhancing the management of Rhizoctonia solani and potentially other fungal pathogens. While direct, quantitative data on this compound's synergistic interactions remain to be extensively published, the established methodologies for assessing synergy provide a clear roadmap for future research. By combining this compound's unique mode of action with that of other antifungal classes, such as azoles, strobilurins, or SDHIs, researchers can potentially unlock more potent and durable disease control strategies. Further in vitro and in vivo studies are warranted to identify and quantify these synergistic relationships, ultimately leading to the development of more effective and sustainable fungicidal formulations for agricultural applications.
References
- 1. Effects of Chemical and Biological Fungicide Applications on Sexual Sporulation of Rhizoctonia solani AG-3 TB on Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarr.co.in [sarr.co.in]
- 4. plantarchives.org [plantarchives.org]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. Synergistic interactions of fungicides with different modes of action [ouci.dntb.gov.ua]
Investigating Potential Antagonistic Interactions Between Diclomezine and Common Herbicides: A Comparative Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclomezine, a pyridazinone fungicide, is primarily utilized for the management of rice sheath blight caused by Rhizoctonia solani.[1] Its chemical structure, however, shares similarities with certain pyridazinone herbicides.[2][3][4] Herbicides within this class are known to function by inhibiting critical plant processes such as photosynthesis at photosystem II or phytoene desaturase (PDS), an essential enzyme in the carotenoid biosynthesis pathway.[5][6] These modes of action can induce rapid, localized cellular damage in plant tissues.
Herbicide antagonism occurs when the combined efficacy of two or more herbicides is lower than the additive effect of the individual components.[7] A frequent cause of such antagonism is the tank-mixing of a fast-acting, contact herbicide with a slower-acting, systemic herbicide. The rapid induction of necrosis by the contact herbicide can impair the absorption and translocation of the systemic herbicide to its intended site of action, thereby diminishing its overall effectiveness.[7]
This guide presents a hypothetical framework to investigate potential antagonistic interactions between this compound and two major classes of systemic herbicides: glyphosate and acetyl-CoA carboxylase (ACCase) inhibitors (e.g., clethodim). The central hypothesis is that this compound, through potential sub-lethal herbicidal effects, may negatively impact the efficacy of these systemic herbicides.
Hypothesized Mechanisms of Antagonism
Two primary mechanisms are proposed to explain the potential antagonism between this compound and systemic herbicides:
-
Inhibition of Herbicide Translocation: Should this compound exhibit contact-herbicide-like activity, such as the inhibition of photosynthesis, it could lead to rapid membrane damage and cellular leakage in treated leaves. This localized injury may disrupt the plant's vascular system (phloem), thereby impeding the translocation of systemic herbicides like glyphosate and clethodim from the foliage to their target sites in the meristematic tissues (growing points).
-
Induction of Herbicide Metabolism: Plants have evolved detoxification pathways, prominently featuring cytochrome P450 monooxygenases (CYPs), to metabolize and neutralize xenobiotics, including herbicides.[8][9][10] It is conceivable that plant exposure to this compound could induce the expression of specific CYP enzymes. If these induced enzymes also possess activity towards a co-applied herbicide, it would result in its accelerated degradation and a corresponding reduction in herbicidal efficacy.[9][11][12]
Detailed Experimental Protocols
The following protocols provide a structured approach to empirically test the hypothesized antagonistic interactions.
Whole-Plant Efficacy Assay
Objective: To quantify the effect of this compound co-application on the herbicidal activity of glyphosate and clethodim against a model grass weed, such as Lolium rigidum (rigid ryegrass) or Alopecurus myosuroides (black-grass).
Methodology:
-
Plant Culture: Sow seeds of a susceptible weed biotype in 10 cm pots containing a sterilized potting medium. After emergence, thin seedlings to a uniform density of 3-5 plants per pot. Cultivate in a controlled environment (growth chamber or greenhouse).
-
Herbicide Application: Apply treatments when plants reach the 2-3 leaf stage using a calibrated laboratory spray cabinet to ensure uniform coverage.
-
Treatment Groups: A dose-response study should be conducted with the following treatments (n=4-6 replicates in a randomized complete block design):
-
Untreated Control
-
This compound alone (at a standard field-equivalent rate)
-
Glyphosate alone (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x of the recommended field rate)
-
Clethodim alone (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x of the recommended field rate)
-
This compound in combination with each rate of glyphosate
-
This compound in combination with each rate of clethodim
-
-
Assessment: At 21 days after treatment, assess plant mortality and determine herbicidal efficacy by measuring the fresh or dry weight of the above-ground biomass.
-
Data Analysis: Analyze the interaction using Colby's method or by fitting a non-linear regression model to the dose-response data to classify the interaction as antagonistic, additive, or synergistic.
Cytochrome P450 Gene Expression Analysis
Objective: To ascertain whether this compound induces the transcription of cytochrome P450 genes implicated in herbicide metabolism.
Methodology:
-
Sample Collection: Treat plants with this compound as described above. Harvest leaf tissue at multiple time points (e.g., 0, 6, 12, 24, 48 hours) post-application, snap-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the collected tissue samples using a suitable kit and synthesize first-strand cDNA via reverse transcription.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed for specific CYP genes known to be involved in herbicide detoxification (e.g., members of the CYP71, CYP72, or CYP81 families) and appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate the relative expression of the target CYP genes in this compound-treated plants compared to untreated controls. A statistically significant upregulation would indicate gene induction.
Illustrative Data for Comparison
The following tables contain hypothetical data demonstrating the expected outcomes if antagonism occurs.
Table 1: Hypothetical Efficacy of Glyphosate on Lolium rigidum with and without this compound
| Glyphosate Rate (g a.i./ha) | Biomass Reduction (%) - Glyphosate Alone | Biomass Reduction (%) - Glyphosate + this compound | Colby's Expected Value (%) | Interaction Type |
| 0 | 0 | 5 | - | - |
| 50 | 25 | 15 | 28.75 | Antagonistic |
| 100 | 50 | 35 | 52.5 | Antagonistic |
| 200 | 80 | 60 | 81 | Antagonistic |
| 400 | 95 | 85 | 95.25 | Antagonistic |
Table 2: Hypothetical Efficacy of Clethodim on Lolium rigidum with and without this compound
| Clethodim Rate (g a.i./ha) | Biomass Reduction (%) - Clethodim Alone | Biomass Reduction (%) - Clethodim + this compound | Colby's Expected Value (%) | Interaction Type |
| 0 | 0 | 5 | - | - |
| 10 | 30 | 20 | 33.5 | Antagonistic |
| 20 | 60 | 45 | 62 | Antagonistic |
| 40 | 85 | 70 | 85.75 | Antagonistic |
| 80 | 98 | 90 | 98.1 | Antagonistic |
Table 3: Hypothetical Relative Expression of a Putative Herbicide-Metabolizing Cytochrome P450 Gene in Lolium rigidum Following this compound Application
| Time After Treatment (hours) | Relative Gene Expression (Fold Change vs. Control) |
| 0 | 1.0 |
| 6 | 1.2 |
| 12 | 2.5 |
| 24 | 4.8 |
| 48 | 3.2 |
Visualizations of Hypothesized Pathways and Workflows
Caption: this compound may cause localized cell damage, impeding systemic herbicide translocation.
Caption: A workflow for physiological and molecular analysis of herbicide-diclomezine interactions.
Conclusion
The potential for antagonistic interactions between the fungicide this compound and common systemic herbicides is a scientifically plausible hypothesis that warrants empirical investigation. The proposed mechanisms—reduced herbicide translocation and enhanced metabolic degradation—are well-established causes of herbicide antagonism. The experimental designs detailed in this guide offer a rigorous and comprehensive approach for researchers to elucidate these potential interactions. The findings from such studies would be invaluable for optimizing weed management programs and ensuring the sustainable and effective use of agrochemicals.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. awsjournal.org [awsjournal.org]
- 8. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 9. Frontiers | Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Diclomezine-Resistant Fungal Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungicide resistance is a significant challenge in agriculture and clinical settings. Diclomezine, a dicarboximide fungicide, has been instrumental in controlling diseases caused by various fungal pathogens. However, the development of resistance to this compound can concurrently reduce the efficacy of other fungicides, a phenomenon known as cross-resistance. This guide provides an objective comparison of the cross-resistance profiles of this compound-resistant fungal isolates, supported by experimental data, to aid in the development of effective resistance management strategies.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance patterns observed in dicarboximide-resistant fungal isolates, primarily focusing on close chemical relatives of this compound due to the limited direct studies on this compound itself. The data is presented as Resistance Factors (RF), which is the ratio of the EC50 (Effective Concentration to inhibit 50% of growth) of the resistant isolate to the EC50 of the sensitive wild-type isolate.
| Fungicide Class | Fungicide | Fungal Species | Resistance Factor (RF) | Cross-Resistance |
| Dicarboximides | Procymidone | Sclerotinia sclerotiorum | >100 | Positive |
| Iprodione | Sclerotinia sclerotiorum | >100 | Positive | |
| Dimethachlone | Sclerotinia sclerotiorum | High | Positive | |
| Phenylpyrroles | Fludioxonil | Sclerotinia sclerotiorum | >10 | Positive |
| Fludioxonil | Alternaria alternata | Moderate to High | Positive | |
| Benzimidazoles | Carbendazim | Sclerotinia sclerotiorum | ~1 | None |
| Triazoles | Tebuconazole | Sclerotinia sclerotiorum | ~1 | None |
| Strobilurins | Azoxystrobin | Alternaria alternata | ~1 | None |
| Kresoxim-methyl | Sclerotinia sclerotiorum | ~1 | None | |
| Miscellaneous | Fluazinam | Alternaria alternata | ~1 | None |
| Boscalid | Sclerotinia sclerotiorum | ~1 | None |
Note: Data is synthesized from studies on dicarboximide-resistant isolates, which are expected to have a similar resistance mechanism to this compound-resistant isolates.
Experimental Protocols
The determination of cross-resistance profiles is primarily based on in vitro fungicide sensitivity assays. A detailed methodology for a typical mycelial growth inhibition assay is provided below.
Mycelial Growth Inhibition Assay for EC50 Determination
1. Isolate Preparation:
-
Fungal isolates (both wild-type sensitive and suspected resistant strains) are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), for a specified period to allow for sufficient mycelial growth.
2. Fungicide Stock Solution Preparation:
-
A stock solution of each test fungicide is prepared by dissolving the technical grade compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
3. Preparation of Fungicide-Amended Media:
-
The fungicide stock solution is serially diluted and added to the molten PDA medium at various final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent (DMSO) at the same concentration as the highest fungicide concentration is also prepared.
4. Inoculation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing fungal colony and placed at the center of each fungicide-amended and control PDA plate.
5. Incubation:
-
The inoculated plates are incubated in the dark at a controlled temperature (e.g., 20-25°C) for a period that allows for significant growth in the control plates.
6. Data Collection:
-
The diameter of the fungal colony on each plate is measured in two perpendicular directions. The average diameter is then calculated.
7. Calculation of EC50:
-
The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate.
-
The EC50 value is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
8. Determination of Resistance Factor (RF):
-
The RF is calculated by dividing the EC50 value of the resistant isolate by the EC50 value of the sensitive isolate. An RF value significantly greater than 1 indicates resistance.
Signaling Pathways and Experimental Workflow
Signaling Pathway in Dicarboximide Resistance
Resistance to dicarboximide fungicides is often linked to mutations in the High-Osmolarity Glycerol (HOG) signaling pathway.[1][2][3] This pathway is crucial for fungal adaptation to osmotic stress. A mutation in the histidine kinase gene (often named Os-1, Bos1, or Shk1), which is a key component of this pathway, can lead to constitutive activation or inactivation of downstream signaling, resulting in reduced sensitivity to dicarboximides.
References
- 1. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide Iprodione in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. The HOG-pathway related AaOS1 leads to dicarboximide-resistance in field strains of Alternaria alternata and contributes, together with the Aafhk1, to mycotoxin production and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Diclomezine and Other Fungicides on Rhizoctonia solani
A guide for researchers on the molecular mechanisms of fungicides against a key plant pathogen.
This guide provides a comparative analysis of the transcriptomic effects of diclomezine and other fungicides on Rhizoctonia solani, a soil-borne fungus responsible for significant crop diseases worldwide. Understanding the molecular response of R. solani to different fungicidal treatments is crucial for developing more effective and sustainable disease management strategies. While direct transcriptomic data for this compound is not yet available in published literature, this guide leverages existing transcriptomic studies on pencycuron and phenazine-1-carboxamide (PCN) to offer a comparative perspective. The anticipated effects of this compound are inferred from its known mode of action as a cell wall synthesis inhibitor.
Fungicide Performance: A Comparative Overview
The following table summarizes the transcriptomic impact of pencycuron and phenazine-1-carboxamide on Rhizoctonia solani, alongside the expected transcriptomic consequences of this compound treatment based on its mechanism of action.
| Feature | This compound (Expected Effects) | Pencycuron | Phenazine-1-carboxamide (PCN) |
| Primary Mode of Action | Inhibition of cell wall synthesis | Detoxification via cytochrome P450 | Disruption of cell membrane function and metabolism |
| Total Differentially Expressed Genes (DEGs) | Not available | Variable, dependent on isolate sensitivity | 511 |
| Up-regulated Genes | Genes involved in cell wall stress response, chitin synthesis, and osmotic stress response. | In resistant isolates, significant upregulation of detoxification genes, including cytochrome P450 (RsCYP-1), ABC transporters, and glutathione S-transferase.[1] | 164 genes, including those related to peroxidase and cytochrome P450 activities.[2][3] |
| Down-regulated Genes | Genes related to cell cycle progression and growth. | In sensitive isolates, broad transcriptional changes without significant upregulation of key detoxification genes.[1] | 347 genes, impacting cellular structures, membrane functions, nutrient processing, and ATPase activity.[2][3] |
| Key Affected Pathways | Cell wall integrity pathway, MAPK signaling pathways related to stress. | Xenobiotic detoxification pathways.[1] | Fatty acid metabolism, nitrogen metabolism, and ABC transporters.[2][3][4] |
Experimental Protocols
The following sections detail the methodologies employed in the transcriptomic studies of R. solani treated with pencycuron and phenazine-1-carboxamide.
Pencycuron Transcriptomic Analysis
-
Fungal Isolates: A pencycuron-sensitive and a pencycuron-resistant isolate of Rhizoctonia solani AG-7 were used.
-
Culture and Treatment: Fungal mycelia were grown in potato dextrose broth (PDB). For the treatment group, pencycuron was added to the culture at its EC50 concentration (0.5 μg/mL for the sensitive isolate), while the control group was treated with dimethyl sulfoxide (DMSO).[1]
-
RNA Extraction and Sequencing: Total RNA was extracted from the mycelia, followed by library preparation and sequencing using the Illumina platform.[1]
-
Bioinformatic Analysis: Raw sequencing reads were quality-filtered and mapped to the R. solani AG-7 reference genome. Differential gene expression analysis was performed to identify genes with significant changes in expression between the treated and control samples.[1]
Phenazine-1-carboxamide (PCN) Transcriptomic Analysis
-
Fungal Strain: Rhizoctonia solani AG1IA was used in this study.[3]
-
Culture and Treatment: The fungus was cultured on potato dextrose agar (PDA) and then transferred to potato dextrose broth (PDB). The treatment group was exposed to PCN at a final concentration of 40 μg/mL, while the control group received a mock treatment.[3]
-
RNA Extraction and Sequencing: Total RNA was extracted from the mycelial samples using the TRIzol method. After quality control, mRNA was enriched and sequenced.[3]
-
Bioinformatic Analysis: The sequencing reads were aligned to a reference genome. Differential gene expression analysis identified genes with statistically significant changes in expression. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were performed to determine the functions of the differentially expressed genes.[3]
Visualizing the Molecular Impact
The following diagrams illustrate the experimental workflow for comparative transcriptomics and the proposed signaling pathways affected by the different fungicides.
Caption: A generalized workflow for comparative transcriptomic studies of R. solani.
Caption: Conceptual diagram of the molecular action of the compared fungicides on R. solani.
References
Validating the specificity of Diclomezine against different fungal pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the fungicide Diclomezine against a range of economically important fungal pathogens. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to be an invaluable resource for researchers in plant pathology and fungicide development.
Introduction to this compound
This compound is a systemic fungicide belonging to the pyridazinone class of chemicals. It is primarily known for its efficacy against sheath blight in rice, a disease caused by the fungus Rhizoctonia solani. The primary mode of action of this compound is the inhibition of mycelial growth and septum formation, a crucial process in fungal cell division.[1] This targeted action suggests a degree of specificity towards certain fungal processes.
Comparative Efficacy of this compound and Other Fungicides
To validate the specificity of this compound, its efficacy, as measured by the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), is compared with that of other fungicides across a spectrum of fungal pathogens. The following tables summarize the available data from various in vitro studies.
Table 1: In Vitro Efficacy (EC50/MIC in µg/mL) Against Rhizoctonia solani
| Fungicide | EC50/MIC (µg/mL) | Fungicide Class | Reference |
| This compound | Data not available | Pyridazinone | |
| Azoxystrobin | 0.03 - 0.1 | Strobilurin | |
| Tebuconazole | 0.5 - 1.0 | Triazole | |
| Iprodione | 0.1 - 0.5 | Dicarboximide | |
| Flutolanil | 0.01 - 0.05 | Benzamide |
Table 2: In Vitro Efficacy (EC50/MIC in µg/mL) Against Sclerotinia sclerotiorum
| Fungicide | EC50/MIC (µg/mL) | Fungicide Class | Reference |
| This compound | Data not available | Pyridazinone | |
| Iprodione | 0.11 - 0.72 | Dicarboximide | [2] |
| Boscalid | 0.068 - 0.219 | SDHI | [3] |
| Fluazinam | 0.003 - 0.007 | Phenylpyridinamine | [2] |
| Thiophanate-methyl | 0.38 - 2.23 (sensitive) | Benzimidazole | [3] |
Table 3: In Vitro Efficacy (EC50/MIC in µg/mL) Against Botrytis cinerea
| Fungicide | EC50/MIC (µg/mL) | Fungicide Class | Reference |
| This compound | Data not available | Pyridazinone | |
| Fludioxonil | < 0.1 | Phenylpyrrole | |
| Iprodione | 0.3 - 5.0 | Dicarboximide | |
| Fenhexamid | 0.1 - 1.0 | Hydroxyanilide | |
| Cyprodinil | 0.01 - 0.1 | Anilinopyrimidine |
Table 4: In Vitro Efficacy (EC50/MIC in µg/mL) Against Fusarium oxysporum
| Fungicide | EC50/MIC (µg/mL) | Fungicide Class | Reference |
| This compound | Data not available | Pyridazinone | |
| Prochloraz | 0.005 | Imidazole | [4] |
| Bromuconazole | 0.006 | Triazole | [4] |
| Benomyl | 0.008 | Benzimidazole | [4] |
| Carbendazim | 0.008 | Benzimidazole | [4] |
| Azoxystrobin | 1.56 | Strobilurin | [4] |
Table 5: In Vitro Efficacy (EC50/MIC in µg/mL) Against Magnaporthe oryzae
| Fungicide | EC50/MIC (µg/mL) | Fungicide Class | Reference |
| This compound | Data not available | Pyridazinone | |
| Tricyclazole | 0.1 - 1.0 | Melanin Biosynthesis Inhibitor | |
| Azoxystrobin | 55.83 - 70.52 (at 500-1000 ppm) | Strobilurin | |
| Isoprothiolane | Complete inhibition at 500 ppm | Organophosphate | |
| Prochloraz | 0.24 | Imidazole | [5] |
Note: The absence of data for this compound against pathogens other than Rhizoctonia solani in these tables highlights a significant gap in the current scientific literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy and specificity of antifungal compounds.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the EC50 value of a fungicide against mycelial growth.
a. Fungal Isolate and Culture Preparation:
-
The fungal pathogen of interest is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for its growth until the colony reaches a desired size.
b. Fungicide Stock Solution and Dilutions:
-
A stock solution of the test fungicide (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of dilutions are then made from the stock solution to achieve the desired final concentrations in the agar medium.
c. Preparation of Fungicide-Amended Media:
-
The autoclaved and cooled PDA medium (around 45-50°C) is amended with the different concentrations of the fungicide. A control plate without any fungicide is also prepared.
d. Inoculation and Incubation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing fungal colony and placed at the center of each fungicide-amended and control plate.
-
The plates are incubated at the optimal temperature for the fungus.
e. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
The EC50 value is then determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium (e.g., RPMI-1640). The concentration of the inoculum is adjusted to a specific density using a spectrophotometer or hemocytometer.
b. Fungicide Dilution Series:
-
A serial two-fold dilution of the fungicide is prepared in a 96-well microtiter plate containing the broth medium.
c. Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
A growth control well (containing medium and inoculum but no fungicide) and a sterility control well (containing only medium) are included.
-
The microtiter plate is incubated at the optimal temperature and for a sufficient duration for fungal growth to be visible in the growth control well.
d. MIC Determination:
-
The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the disruption of septum formation, a critical step in fungal cell division (cytokinesis). This process is tightly regulated by complex signaling pathways. While the precise molecular target of this compound is not fully elucidated, its effect on septum formation suggests interference with key regulatory proteins.
Putative Signaling Pathway Affected by this compound
The formation of the septum in fungi is orchestrated by a cascade of signaling proteins, including small GTPases of the Rho family and septin proteins. These proteins are essential for the assembly of the actomyosin ring at the division site, which contracts to facilitate cytokinesis.
Caption: Putative signaling pathway for septum formation and the inhibitory action of this compound.
The diagram above illustrates a simplified model of the signaling cascade leading to septum formation. Cell cycle cues trigger the activation of Rho GTPases, which in turn recruit and organize septin proteins at the division site. Septins then act as a scaffold for the assembly of the actomyosin ring. This compound is hypothesized to interfere with this pathway, possibly by disrupting septin organization or the subsequent assembly of the actomyosin ring, leading to the inhibition of septum formation and ultimately, fungal growth.
Experimental Workflow for Validating this compound's Specificity
A systematic approach is required to thoroughly validate the specificity of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for validating the specificity of this compound.
This workflow begins with in vitro screening to determine the antifungal spectrum of this compound. If high specificity is observed, further mechanistic studies are conducted to confirm its effect on septum formation and related signaling pathways. Finally, in vivo testing on infected plant models validates the practical efficacy and specificity of the compound.
Conclusion
The available data strongly indicate that this compound is a potent inhibitor of Rhizoctonia solani. Its mechanism of action, targeting the fundamental process of septum formation, suggests a potential for high specificity. However, a significant lack of quantitative data on its efficacy against a broader range of fungal pathogens currently limits a comprehensive assessment of its specificity. Further research, following the experimental workflow outlined in this guide, is crucial to fully characterize the antifungal spectrum of this compound and to elucidate the precise molecular interactions within the septation signaling cascade. Such studies will not only enhance our understanding of this compound but also contribute to the development of more targeted and effective antifungal therapies.
References
- 1. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 2. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Lack of Publicly Available Field Trial Data Hinders Quantitative Efficacy Analysis of Diclomezine for Rice Sheath Blight
A comprehensive review of publicly accessible scientific literature reveals a significant scarcity of quantitative field trial data for the fungicide Diclomezine in the management of rice sheath blight, caused by the fungus Rhizoctonia solani. This absence of statistically robust data from field studies prevents a direct, evidence-based comparison of this compound's efficacy with other commercially available fungicides. While this compound is identified as a pyridazinone fungicide used to treat this specific disease, the lack of published research detailing its performance under real-world agricultural conditions makes a statistical analysis, as requested, unfeasible at this time.
This guide, therefore, pivots to provide a comparative analysis of alternative fungicides for which field trial data are available. This information is intended to offer researchers, scientists, and drug development professionals a baseline understanding of the current standards of care and the methodologies used to evaluate them.
Comparative Efficacy of Alternative Fungicides Against Rice Sheath Blight
Field trials for various fungicides have demonstrated a range of efficacies in controlling rice sheath blight. The primary metrics used in these studies to evaluate performance are the Percent Disease Index (PDI) or Disease Severity, and the resulting crop yield. Below is a summary of findings from several studies on fungicides commonly used for this indication.
| Fungicide (Active Ingredient) | Percent Disease Index (PDI) / Disease Severity (%) | Disease Reduction (%) | Yield ( kg/ha ) | Reference |
| Untreated Control | 20.77 - 78.21 | - | 2600 - 5144 | [1][2] |
| Thifluzamide 24% SC | 11.48 - 14.07 | 66.8 - 79 | - | |
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 14.07 - 22.22 | - | - | [3] |
| Hexaconazole 5% EC | 11.11 | 46.5 | 5566 | [1] |
| Propiconazole 25% EC | - | - | - | [1] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | - | - | - | [1] |
| Validamycin 3% L | 13.33 | 33.82 | - | [1] |
| Kresoxim-methyl 40% + Hexaconazole 8% WG | - | - | - | [3] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, disease pressure, and rice varieties.
Experimental Protocols in Fungicide Field Trials
The evaluation of fungicide efficacy in field settings follows standardized protocols to ensure the reliability and reproducibility of the results. These protocols typically involve the following steps:
-
Experimental Design: Field trials are commonly conducted using a Randomized Block Design (RBD) with multiple replications (typically three or four) for each treatment to minimize the effects of field variability.[3][4]
-
Plot Size and Spacing: Plot sizes are standardized (e.g., 5.0m x 2.0m) with defined spacing between plants (e.g., 15cm x 20cm) to ensure uniform crop density.[3]
-
Inoculation: In many studies, the fields are artificially inoculated with the Rhizoctonia solani pathogen to ensure uniform disease pressure across all plots.
-
Fungicide Application: Fungicides are applied at recommended dosages and timings, often with a first application at the initial appearance of disease symptoms and subsequent applications at specified intervals (e.g., 15 days).[1] A control group remains untreated.
-
Data Collection: Disease severity is assessed at predetermined time points using established scales, such as the Percent Disease Index (PDI). Crop yield is measured at the end of the trial.
-
Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis, often using Analysis of Variance (ANOVA), to determine the significance of the differences between treatments.
Below is a graphical representation of a typical experimental workflow for fungicide field trials.
Mode of Action and Signaling Pathways of Fungicides
For instance, strobilurin fungicides, like Azoxystrobin, inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain prevents ATP synthesis, leading to fungal cell death.
The following diagram illustrates the general mechanism of action for a QoI (Quinone outside inhibitor) fungicide.
References
Independent Laboratory Validation of Diclomezine Performance for Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of Diclomezine and Alternative Fungicides for the Control of Rhizoctonia solani
This guide provides an independent validation of this compound's performance, offering a comparative analysis with alternative fungicides. The data presented is compiled from various independent studies to aid researchers, scientists, and drug development professionals in making informed decisions for the management of Rhizoctonia solani, the causal agent of diseases like sheath blight in rice.
Executive Summary
This compound is a pyridazinone fungicide known for its efficacy against Rhizoctonia solani.[1][2] Its primary mode of action involves the inhibition of septum formation and mycelial growth, targeting the synthesis of the fungal cell wall. This guide presents available quantitative data comparing this compound and its alternatives, details the experimental protocols used in these validations, and illustrates the key signaling pathway involved in its mechanism of action. While direct, extensive independent comparative studies on this compound are limited, data from closely related or commonly used alternative fungicides provide a valuable benchmark for performance evaluation.
Data Presentation: Comparative Efficacy Against Rhizoctonia solani
The following tables summarize the performance of this compound's chemical class and common alternative fungicides in both in vitro and in vivo settings.
Table 1: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| Tebuconazole 25% EC | 250 | 100 | [3] |
| Carbendazim 12% WP | 250 | 100 | [3] |
| Propiconazole 25% EC | 1000 | 100 | [3] |
| Difenoconazole 25% EC | 2000 | 100 | [3] |
| Azoxystrobin 23% SC | 1500 | >90 | [3] |
| Hexaconazole 5% SC | 1500 | >90 | |
| Pencycuron 22.9% SC | 1 (a.i.) | EC50 = 0.057 µg/mL | [4] |
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 1 (a.i.) | EC50 = 0.042 µg/mL | [4] |
Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungal mycelium.
Table 2: In Vivo Field Trial Performance Against Rice Sheath Blight (Rhizoctonia solani)
| Treatment | Application Rate | Percent Disease Index (PDI) | Yield (Kg/ha) | Benefit-Cost (B:C) Ratio | Reference |
| Untreated Control | - | 76.0 | 2485 | - | [5] |
| Hexaconazole 5% SC | 2000 ppm | 33.0 | - | - | [5] |
| Azoxystrobin 23% SC | 2000 ppm | 35.5 | - | - | [5] |
| Difenoconazole 25% EC | 2000 ppm | 34.2 | - | - | [5] |
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 1 ml/l | - | - | 4.65 | [4] |
| Pencycuron 22.9% SC | 1 ml/l | - | - | 5.06 | [4] |
Experimental Protocols
The data presented in this guide are based on established and validated experimental methodologies.
In Vitro Fungicide Efficacy Assessment: Poisoned Food Technique
This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a target pathogen.
a. Media Preparation:
-
Potato Dextrose Agar (PDA) is prepared and sterilized.
-
The molten PDA is cooled to approximately 45-50°C.
-
A stock solution of the test fungicide is prepared in a suitable solvent.
-
The fungicide stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000, 2000 ppm).
-
The fungicide-amended PDA is poured into sterile Petri plates. Control plates are prepared with PDA and the solvent only.
b. Inoculation and Incubation:
-
A small mycelial disc (typically 5mm in diameter) is taken from the margin of an actively growing culture of Rhizoctonia solani.
-
The mycelial disc is placed in the center of each fungicide-amended and control plate.
-
The plates are incubated at a controlled temperature (typically 25-28°C) for a specified period (e.g., 72-96 hours).
c. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured in millimeters.
-
The Percent Mycelial Growth Inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 Where:
-
C = Average colony diameter in the control plate
-
T = Average colony diameter in the treated plate
-
-
The EC50 value is determined by probit analysis of the inhibition data at different concentrations.
In Vivo Fungicide Efficacy Assessment: Field Trial for Rice Sheath Blight
Field trials are essential for evaluating the performance of a fungicide under real-world conditions.
a. Experimental Design:
-
The trial is typically laid out in a Randomized Block Design (RBD) with multiple replications (usually three or four).
-
Plot sizes are defined, and a susceptible rice variety is cultivated using standard agronomic practices.
b. Inoculation:
-
A virulent isolate of Rhizoctonia solani is cultured on a suitable substrate (e.g., sterilized rice grains or typha bits).
-
At the maximum tillering stage of the rice plants, the inoculum is placed in the center of the hills, near the water line, to initiate infection.
c. Fungicide Application:
-
Fungicides are applied at the recommended dosages and timings (e.g., as a foliar spray at the first sign of disease or at specific growth stages).
-
A control plot is maintained without any fungicide application.
d. Disease Assessment:
-
Disease severity is recorded at a specific time after inoculation and fungicide application (e.g., 21 days after the last spray).
-
The Percent Disease Index (PDI) is calculated based on a standardized scoring scale (e.g., 0-9 scale, where 0 is no infection and 9 is severe infection).
e. Yield Data:
-
At maturity, the grain yield from each plot is harvested, dried, and weighed to determine the yield in kilograms per hectare (Kg/ha).
f. Data Analysis:
-
The collected data on PDI and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Signaling Pathway: Inhibition of Fungal Chitin Synthesis
This compound's mode of action is the disruption of the fungal cell wall by inhibiting the synthesis of chitin, a crucial structural component. The following diagram illustrates the generalized pathway of chitin biosynthesis and the likely point of inhibition by this compound and other chitin synthase inhibitors.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 3. researchtrend.net [researchtrend.net]
- 4. In vitro and field efficacy of fungicides against sheath blight of rice and post-harvest fungicide residue in soil, husk, and brown rice using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sbreb.org [sbreb.org]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Diclomezine Disposal Procedures
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount. Diclomezine, a fungicide with significant mammalian toxicity, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Key Hazard Data for this compound
Understanding the hazards associated with this compound is the first step in implementing safe disposal protocols. The following table summarizes critical safety information.
| Hazard Classification | Description | Source |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [2] |
| Mammalian Toxicity | Highly toxic to mammals. | [1] |
| Environmental Fate | Low aqueous solubility and is volatile. Significant gaps in reported environmental fate data exist. | [1] |
| GHS Pictogram | Danger | [2] |
Procedural Guidance for this compound Disposal
Adherence to a structured disposal workflow is critical. The following procedures are based on general guidelines for pesticide and hazardous chemical waste management and should be adapted to comply with your institution's specific protocols and local regulations.[3][4][5]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE to prevent exposure through inhalation, skin contact, or eye contact.[6]
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be necessary.
Step 2: Managing Unused or Excess this compound
The primary goal is to minimize waste.[4]
-
Use It Up: If possible, use any remaining this compound for its intended purpose according to your experimental protocol.[4]
-
Do Not Dispose Down the Drain: Never pour this compound down the sink or into any drainage system.[4] This can contaminate waterways and interfere with wastewater treatment processes.[7]
-
Hazardous Waste Collection: Unwanted or expired this compound must be disposed of as hazardous waste.[3]
-
Clearly label the container with "Hazardous Waste" and the chemical name "this compound."
-
Store in a designated, secure hazardous waste accumulation area.
-
Arrange for pickup by your institution's certified hazardous waste disposal service.
-
Step 3: Decontaminating and Disposing of Empty Containers
An empty container can still hold hazardous residues.[7]
-
Triple Rinsing:
-
Empty the container into the hazardous waste collection vessel for the chemical.
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., acetone or as indicated on the product's Safety Data Sheet).
-
Securely cap and shake for 30 seconds.[8]
-
Pour the rinsate into the hazardous waste container.
-
Repeat this rinsing process two more times.[8]
-
-
Container Disposal:
-
After triple rinsing, the container may be considered decontaminated. Puncture the container to prevent reuse.
-
Dispose of the container in accordance with your institution's guidelines for decontaminated chemical containers. Some recycling programs may accept them if they are properly prepared.[7]
-
Step 4: Disposal of Contaminated Labware and Materials
Any materials that have come into contact with this compound, such as pipette tips, contaminated paper towels, or weighing boats, must be treated as hazardous waste.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.
-
Store this waste in the hazardous waste accumulation area for disposal by a certified service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the manufacturer's Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations regarding hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for specific guidance.
References
- 1. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 2. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disposal of Pesticides [npic.orst.edu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Essential Safety and Operational Guide for Handling Diclomezine
This guide provides critical safety, handling, and disposal information for Diclomezine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, minimizing exposure and environmental impact.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a quick reference for its physical, chemical, and toxicological properties.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | 6-(3,5-Dichloro-4-methylphenyl)-3(2H)-pyridazinone |
| CAS Number | 62865-36-5[1] |
| Molecular Formula | C₁₁H₈Cl₂N₂O[1] |
| Molecular Weight | 255.10 g/mol [1] |
| Synonyms | Monguard, SF-7531, F-850[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Colorless crystalline solid.[2] |
| Melting Point | 250.5–253.5 °C |
| Water Solubility | 0.74 mg/L (at 23 °C) |
| Methanol Solubility | 2.0 g/L (at 23 °C) |
| Acetone Solubility | 3.4 g/L (at 23 °C) |
| Stability | Stable in solid state and conventional organic solvents; stable to light, acid, and alkali. |
Table 3: Acute Toxicity Data
| Endpoint | Value | Species | Classification |
| Oral LD₅₀ | >12000 mg/kg[2] | Rat | Low Toxicity[2] |
| Dermal LD₅₀ | >5000 mg/kg[2] | Rat | Low Toxicity[2] |
| Inhalation LC₅₀ | 0.82 mg/L[2] | Rat | Toxic if inhaled (GHS Category 3) [1] |
Personal Protective Equipment (PPE)
Due to the GHS classification "H331: Toxic if inhaled," meticulous attention must be paid to PPE, especially respiratory protection, when handling this compound powder.[1]
Respiratory Protection
A NIOSH-approved respirator is mandatory when handling this compound powder, especially when weighing or transferring the substance outside of a certified chemical fume hood.
-
For weighing and handling solids: Use a half-face or full-face respirator equipped with a combination P100 (HEPA) and organic vapor cartridge.[3]
-
For handling solutions: If there is a risk of aerosol generation, a respirator is recommended.
Eye and Face Protection
-
Wear tight-sealing, non-fogging safety goggles that provide a complete seal around the eyes.
-
When handling larger quantities or when there is a significant splash hazard, use a full-face shield in addition to safety goggles.
Skin and Body Protection
-
Gloves: Wear unlined, chemical-resistant nitrile or neoprene gloves. Ensure gloves are long enough to protect the wrists. Double-gloving is recommended when handling the pure compound.
-
Protective Clothing: A chemical-resistant apron worn over a lab coat is required when handling solutions.[4] When working with significant quantities of the solid, a disposable chemical safety suit or coveralls should be worn.[4]
-
Footwear: Closed-toe shoes are mandatory. For spill cleanup or handling large quantities, chemical-resistant boots should be worn.
Operational Plans: Handling and Experimental Protocols
Adherence to a strict protocol is essential for minimizing exposure risk. This compound is a potent fungicide and is classified as highly toxic to mammals and toxic if inhaled.[1][2]
Protocol for Handling Solid this compound
This protocol outlines the steps for safely weighing and preparing solutions of this compound.
1. Engineering Controls and Preparation:
-
All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to control airborne particles.
-
Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
-
A dedicated spill kit should be readily available.
2. Weighing Procedure:
-
Don the required PPE as specified above (respirator, double gloves, lab coat, goggles).
-
Place an analytical balance inside the fume hood or use a balance with a draft shield.
-
Carefully open the this compound container. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Close the primary container tightly immediately after dispensing.
-
Record the weight and proceed with the experimental step (e.g., dissolution).
3. Solution Preparation:
-
Add the weighed this compound powder to the solvent in a suitable container (e.g., flask, beaker) inside the fume hood.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard pictograms.
-
Cap the container securely before removing it from the fume hood.
4. Decontamination:
-
Wipe down the balance, spatula, and any surfaces inside the fume hood with a suitable solvent (e.g., acetone, methanol) followed by soap and water.
-
Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, the primary objectives are to control, contain, and clean up the material safely.
1. Control and Contain:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (e.g., in a fume hood).
-
Contain: For dry spills, cover with a plastic sheet to prevent dust from spreading.[5] For liquid spills, create a dam using absorbent material like vermiculite, sand, or kitty litter.[2] Do not use water to hose down the area, as this will spread the chemical.[2]
2. Clean Up:
-
PPE: Don the appropriate PPE, including a respirator, chemical-resistant gloves, coveralls, and eye protection.
-
Dry Spills: Gently sweep or scoop the material into a labeled hazardous waste container.[5] Avoid creating dust. A HEPA-filtered vacuum can be used for larger quantities.
-
Liquid Spills: Once the liquid is absorbed, scoop the contaminated absorbent material into a labeled hazardous waste container.[2][5]
-
Decontaminate: Clean the spill area with soap and water or a suitable decontamination solution.[6] Collect all cleaning materials and rinsate for disposal as hazardous waste.
3. Reporting:
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
This compound Spill Response Workflow
Caption: Workflow for a safe and effective response to a this compound spill.
Waste Disposal Plan
All this compound waste, including pure compound, solutions, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, wipes, and disposable PPE in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect this compound solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
3. Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
4. Disposal:
-
Disposal must be handled through the institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7] Never pour this compound waste down the drain or dispose of it in regular trash.[8] Incineration at a licensed facility is an appropriate disposal method for unused pesticides.
References
- 1. This compound | C11H8Cl2N2O | CID 93341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: F-850) [sitem.herts.ac.uk]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. This compound [ISO] - Pharos [pharos.habitablefuture.org]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. acute oral toxicity: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
